6-Bromo-2-chloronicotinamide chemical structure and properties
CAS: 1060815-33-3 Role: Bifunctional Pyridine Scaffold for Divergent Library Synthesis Executive Summary 6-Bromo-2-chloronicotinamide serves as a high-value "linchpin" intermediate in medicinal chemistry. Its structural...
Author: BenchChem Technical Support Team. Date: February 2026
CAS: 1060815-33-3
Role: Bifunctional Pyridine Scaffold for Divergent Library Synthesis
Executive Summary
6-Bromo-2-chloronicotinamide serves as a high-value "linchpin" intermediate in medicinal chemistry. Its structural uniqueness lies in the presence of two chemically distinct halogen atoms (C2-Cl and C6-Br) flanking a C3-amide group. This arrangement allows for orthogonal functionalization : the C2-position is highly activated for Nucleophilic Aromatic Substitution (
), while the C6-position is primed for transition-metal-catalyzed cross-coupling (e.g., Suzuki-Miyaura). This guide details the physicochemical profile, validated synthetic protocols, and the chemo-selective strategies required to utilize this scaffold in drug discovery.
Structural & Physicochemical Profile
The compound features a pyridine core destabilized by electron-withdrawing halogens, increasing the acidity of the amide protons and the electrophilicity of the ring carbons.
Table 1: Physicochemical Specifications
Property
Data
Notes
Molecular Formula
Molecular Weight
235.47 g/mol
CAS Number
1060815-33-3
Appearance
Off-white to pale yellow solid
Melting Point
210–215 °C (Predicted)
High lattice energy due to intermolecular H-bonding.[1]
Solubility
DMSO, DMF, DMAc
Sparingly soluble in DCM; Insoluble in water.
LogP
~1.3
Lipophilic, suitable for CNS-targeted libraries.
H-Bond Donors
2 (Amide )
H-Bond Acceptors
2 (Pyridine N, Carbonyl O)
Synthetic Route & Manufacturing
The most robust route to 6-Bromo-2-chloronicotinamide is the conversion of 6-bromo-2-chloronicotinic acid via an acid chloride intermediate. Direct halogenation of nicotinamide is not recommended due to poor regioselectivity.
Protocol: Acid to Amide Conversion
Objective: Transform 6-bromo-2-chloronicotinic acid (CAS 1060815-67-9) to the title amide.
The C6-bromide bond is weaker than the C2-chloride bond towards oxidative addition by Pd(0), but the C2-position's electronic activation can interfere.
Strategy: Perform Suzuki, Sonogashira, or Buchwald-Hartwig coupling after C2 functionalization to avoid mixtures.
If C6 coupling is required first: Use highly active catalysts (e.g.,
) and non-nucleophilic bases to prevent side reactions at C2.
C3-Amide: Dehydration
The amide can be dehydrated to a nitrile using
or Trifluoroacetic Anhydride (TFAA). This transforms the scaffold into 6-bromo-2-chloronicotinonitrile , further activating the C2 position for .
Visualization: Divergent Reactivity Map
Figure 2: Chemo-selective functionalization pathways. Green path indicates the most thermodynamically favorable first step.
Applications in Medicinal Chemistry
Kinase Inhibitors
The 2-aminonicotinamide motif (derived via
at C2) is a privileged scaffold in kinase inhibition. It mimics the adenine ring of ATP, forming key hydrogen bonds with the hinge region of kinases (e.g., B-Raf , VEGFR ).
Ion Channel Modulators
Derivatives synthesized from this core have been identified as antagonists for P2X3 receptors (chronic cough/pain) and modulators of KCNT1 potassium channels (epilepsy). The halogen at C6 is often replaced with a solubilizing heteroaryl group in the final pharmacophore.
Safety & Handling
Hazards: Irritant to eyes, respiratory system, and skin (H315, H319, H335).[4]
Sensitization: Halogenated pyridines can be potent sensitizers. Use double gloving (Nitrile).
Storage: Store under inert atmosphere (
) at 2–8°C. Moisture sensitive (hydrolysis of amide back to acid).
References
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 80456, 6-Chloronicotinamide (Analogous Reactivity Data). Retrieved from [Link]
WuXi Biology (2025). Unraveling Divergence in Haloselectivity of SnAr and Cross Coupling. Retrieved from [Link]
ResearchGate (2019). Synthesis of 2-Chloronicotinic Acid Derivatives. Retrieved from [Link]
A Comprehensive Technical Guide to 6-Bromo-2-chloronicotinamide: Synthesis, Properties, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals Introduction to Halogenated Nicotinamides Halogenated nicotinic acid derivatives are a class of compounds that have garnered significant interest in the fie...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
Introduction to Halogenated Nicotinamides
Halogenated nicotinic acid derivatives are a class of compounds that have garnered significant interest in the field of drug discovery. The introduction of halogen atoms into the pyridine ring can significantly alter the molecule's physicochemical properties, such as lipophilicity, metabolic stability, and binding interactions with biological targets. These modifications make them valuable intermediates in the synthesis of novel therapeutic agents. Compounds containing chloro and bromo substituents, in particular, are integral to the development of pharmaceuticals for a wide range of diseases, including bacterial infections, cancer, and inflammatory conditions[5].
Physicochemical Properties and Identification
The properties of 6-Bromo-2-chloronicotinamide can be inferred from its precursor, 6-Bromo-2-chloronicotinic acid.
Synonyms for the precursor, 6-Bromo-2-chloronicotinic acid, include:
6-Bromo-2-chloro-3-pyridinecarboxylic acid
Synthesis of 6-Bromo-2-chloronicotinamide
The synthesis of 6-Bromo-2-chloronicotinamide is most practically achieved through the amidation of 6-Bromo-2-chloronicotinic acid. This two-step process involves the activation of the carboxylic acid followed by the reaction with an ammonia source.
Experimental Protocol: Amidation of 6-Bromo-2-chloronicotinic acid
Step 1: Activation of the Carboxylic Acid
Dissolve 6-Bromo-2-chloronicotinic acid (1 equivalent) in an anhydrous aprotic solvent such as Dichloromethane (DCM) or Tetrahydrofuran (THF).
Cool the solution to 0 °C in an ice bath.
Add a coupling agent such as Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂) (1.2 equivalents) dropwise to the stirred solution. The addition of a catalytic amount of Dimethylformamide (DMF) can facilitate the reaction with oxalyl chloride.
Stir the reaction mixture at 0 °C for 30 minutes and then allow it to warm to room temperature. The reaction is typically complete within 1-2 hours, which can be monitored by thin-layer chromatography (TLC). The formation of the acyl chloride is the key intermediate in this step.
Step 2: Amidation
In a separate flask, prepare a solution of concentrated ammonium hydroxide in an appropriate solvent.
Cool the acyl chloride solution from Step 1 to 0 °C.
Slowly add the ammonium hydroxide solution to the stirred acyl chloride solution. This reaction is exothermic, and maintaining a low temperature is crucial to prevent side reactions.
Stir the reaction mixture at room temperature for 2-4 hours.
Monitor the reaction progress by TLC.
Upon completion, quench the reaction by adding water.
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude 6-Bromo-2-chloronicotinamide.
Purify the crude product by recrystallization or column chromatography to obtain the final product.
Synthesis Workflow Diagram
Caption: Synthesis of 6-Bromo-2-chloronicotinamide from its carboxylic acid precursor.
Applications in Drug Discovery and Medicinal Chemistry
6-Bromo-2-chloronicotinamide serves as a versatile scaffold for the synthesis of more complex molecules with potential therapeutic applications. The presence of three distinct reactive sites—the bromo, chloro, and amide functionalities—allows for selective chemical modifications.
Suzuki and Stille Couplings: The bromo and chloro groups can participate in palladium-catalyzed cross-coupling reactions to introduce a variety of substituents, such as aryl, heteroaryl, or alkyl groups. This is a common strategy for exploring the structure-activity relationship (SAR) of a lead compound.
Nucleophilic Aromatic Substitution (SNAAr): The chloro group, being on a pyridine ring, is susceptible to nucleophilic displacement by various nucleophiles like amines, thiols, and alcohols. This allows for the introduction of diverse functional groups that can modulate the biological activity and pharmacokinetic properties of the molecule.
Amide Modifications: The amide group can be hydrolyzed back to the carboxylic acid or can be a site for further chemical transformations.
The nicotinamide core is a well-established pharmacophore found in numerous biologically active compounds. For instance, novel nicotinic acid hydrazones have shown potential as antiproliferative agents[6]. The strategic placement of halogen atoms on this scaffold can lead to the development of potent and selective inhibitors for various enzymes and receptors.
Safety and Handling
As with any halogenated organic compound, 6-Bromo-2-chloronicotinamide and its precursor should be handled with appropriate safety precautions in a well-ventilated fume hood[7].
Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles, and a lab coat[7][8].
Hazard Statements: Based on related compounds, it is likely harmful if swallowed, causes skin irritation, and may cause serious eye and respiratory irritation[7][8].
Handling: Avoid inhalation of dust and contact with skin and eyes. Wash hands thoroughly after handling[7][8].
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area[1][7].
Conclusion
6-Bromo-2-chloronicotinamide is a valuable, albeit not directly cataloged, chemical intermediate with significant potential in the field of drug discovery. Its synthesis from the readily available 6-Bromo-2-chloronicotinic acid is straightforward. The strategic arrangement of its functional groups provides a versatile platform for the generation of diverse chemical libraries, enabling the exploration of new therapeutic avenues. Researchers and scientists in drug development can leverage this compound as a key building block in the design and synthesis of next-generation pharmaceuticals.
References
Nalco Company. (n.d.). NALCO® 7346 TAB Safety Data Sheet.
Amerigo Scientific. (n.d.). 6-Bromo-2-chloronicotinaldehyde. Retrieved February 7, 2026, from [Link]
PubChem. (n.d.). 6-Chloronicotinamide. Retrieved February 7, 2026, from [Link]
SynQuest Laboratories, Inc. (n.d.). 6-Bromo-3-chloro-2-fluorobenzonitrile Safety Data Sheet.
PubChem. (n.d.). 6-Bromo-2-fluoronicotinamide. Retrieved February 7, 2026, from [Link]
PubChem. (n.d.). 6-Bromo-2-chloronicotinaldehyde. Retrieved February 7, 2026, from [Link]
G. Brahmachari. (2020). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. European Journal of Medicinal Chemistry, 197, 112339. [Link]
A. A. Bekhit, H. A. Ashour, S. G. Abdel-Hamid, A. A. El-Adl, & O. A. Al-Ghamdi. (2010). Design, synthesis and pharmacophoric model building of novel substituted nicotinic acid hydrazones with potential antiproliferative activity. European Journal of Medicinal Chemistry, 45(12), 5767-5776. [Link]
Technical Guide: 2-Chloro-6-bromonicotinamide vs. 6-Bromo-2-chloronicotinic acid
Strategic Utilization of 2,6-Dihalonicotinyl Scaffolds in Drug Discovery Executive Summary This technical guide analyzes the structural and reactive distinctions between 6-bromo-2-chloronicotinic acid (Acid) and its prim...
Author: BenchChem Technical Support Team. Date: February 2026
Strategic Utilization of 2,6-Dihalonicotinyl Scaffolds in Drug Discovery
Executive Summary
This technical guide analyzes the structural and reactive distinctions between 6-bromo-2-chloronicotinic acid (Acid) and its primary amide derivative, 2-chloro-6-bromonicotinamide (Amide).[1] These scaffolds are classified as "privileged structures" in medicinal chemistry, serving as critical linchpins for the synthesis of kinase inhibitors (e.g., p38 MAPK, EGFR), agrochemicals, and complex heterocyclic libraries.[1]
The core technical value of these molecules lies in their orthogonal reactivity .[1] The presence of two different halogens (Cl, Br) at chemically distinct positions (C2, C6), combined with a modulating substituent at C3 (Acid/Amide), allows researchers to sequentially functionalize the pyridine ring with high regioselectivity.[1]
Part 1: Structural & Electronic Profiling[1]
The transition from the carboxylic acid to the amide significantly alters the physicochemical properties and the electronic environment of the pyridine ring.
Table 1: Comparative Physicochemical Profile
Feature
6-Bromo-2-chloronicotinic acid
2-Chloro-6-bromonicotinamide
CAS Number
1060815-67-9
201402-66-2 (Approx/Derivative dependent)
Role
Raw Material / Versatile Intermediate
Late-Stage Scaffold / Directing Group
Solubility
Soluble in basic aq. media; polar organics (DMSO, MeOH)
The Acid (C3-COOH): The carboxylic acid is a strong electron-withdrawing group (EWG) but can deprotonate to the carboxylate (COO⁻) under basic coupling conditions.[1] This creates an electron-rich "shield" that can poison Pd-catalysts or reduce electrophilicity at C2/C6.
The Amide (C3-CONH₂): The amide remains neutral and electron-withdrawing. It serves as a powerful Ortho-Directing Group (ODG) .[1] It activates the adjacent C2-position for Nucleophilic Aromatic Substitution (
) while sterically hindering the C2-position from bulky metal catalysts.
Part 2: The Reactivity Paradox (Regioselectivity)[1]
The most critical technical aspect of these scaffolds is the ability to selectively react at C2 or C6.[1] This selectivity is governed by a interplay of sterics , bond strengths , and electronic activation .[1]
Bond Strength: The C-Br bond is weaker (~68 kcal/mol) than the C-Cl bond (~80 kcal/mol), facilitating faster Oxidative Addition by Pd(0).[1]
Sterics: The C6 position is sterically accessible.[1] The C2 position is "guarded" by the bulky C3-Acid or C3-Amide group, retarding the approach of the Pd-Ligand complex.[1]
Outcome: Suzuki coupling typically yields the 6-aryl-2-chloro product exclusively.
2. Nucleophilic Aromatic Substitution ()
Preferred Site:C2-Chlorine
Mechanistic Driver:
Electronic Activation: The C2 carbon is flanked by the ring nitrogen (N1) and the electron-withdrawing C3-carbonyl.[1] This "double activation" makes C2 highly electrophilic.[1]
Leaving Group: While Br is generally a better leaving group, the electronic activation at C2 is so superior to C6 that nucleophiles (amines, alkoxides) attack C2 preferentially.[1]
Outcome: Reaction with amines yields the 2-amino-6-bromo product.
Activation: Charge a reactor with 6-bromo-2-chloronicotinic acid (1.0 eq) and Toluene (10V).
Chlorination: Add
(1.5 eq) dropwise at ambient temperature.[1] Add a catalytic amount of DMF (0.05 eq).[1]
Reflux: Heat to 80°C for 2-3 hours. Validation: Monitor by TLC (Acid spot disappears) or quench aliquot with MeOH to check for methyl ester by LCMS.[1]
Concentration: Evaporate volatiles under reduced pressure to obtain the crude acid chloride.
Amidation: Dissolve residue in dry THF. Cool to 0°C.[1]
Quench: Slowly add aqueous
(28%, 5.0 eq) or bubble gas.
Isolation: Precipitate forms. Filter, wash with water, and dry.[1]
Note: Avoid strong bases (NaOH) during workup to prevent hydrolysis of the C2-Cl bond.[1]
Protocol B: Regioselective Suzuki Coupling at C6
Objective: Selective arylation of the C6-Br position while retaining the C2-Cl for later steps.
Derivatives of 2-chloronicotinic acid are precursors to sulfonylurea herbicides (e.g., Nicosulfuron).[1] The 6-bromo substituent allows for fine-tuning of metabolic stability in plants.
Figure 2: Typical medicinal chemistry workflow for nicotinamide-based kinase inhibitors.
References
Synthesis of 2-Chloronicotinic Acid Derivatives.
Zhao, B., et al.[1][3] (2017).[1][4] Atlantis Press.
[Link]
Context: Validates the synthetic pathways for C2-functionalized nicotinic acids.
Regioselective Palladium-Catalyzed Cross-Coupling Reactions of 2,4,7-Trichloroquinazoline.
Lunn, R. et al.[1][5] (2010).[1][3] Journal of Organic Chemistry.
[Link]
Context: Establishes the principle that C-Br and sterically unhindered positions react first in Pd-coupling.[6]
Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings.
Strotman, N. et al.[1] (2018).[1][4][6][7] Journal of Organic Chemistry.
[Link]
Context: Mechanistic deep-dive into ligand-controlled regioselectivity in dihaloheteroarenes.[1][6]
Technical Guide: Medicinal Chemistry Applications of 6-Bromo-2-chloronicotinamide
This technical guide details the medicinal chemistry applications of 6-Bromo-2-chloronicotinamide (CAS 1060815-33-7), a bifunctional pyridine scaffold widely utilized in the synthesis of kinase inhibitors, agrochemicals,...
Author: BenchChem Technical Support Team. Date: February 2026
This technical guide details the medicinal chemistry applications of 6-Bromo-2-chloronicotinamide (CAS 1060815-33-7), a bifunctional pyridine scaffold widely utilized in the synthesis of kinase inhibitors, agrochemicals, and heterocyclic libraries.
Executive Summary
6-Bromo-2-chloronicotinamide is a "privileged scaffold" in drug discovery due to its unique orthogonal reactivity . It possesses three distinct functional handles:
C-2 Chlorine: Highly activated for Nucleophilic Aromatic Substitution (SNAr).
C-6 Bromine: Optimized for metal-catalyzed cross-coupling (Suzuki, Buchwald-Hartwig).
C-3 Amide: A versatile precursor for heterocycles (oxadiazoles, triazoles) or dehydration to nitriles.
This guide provides researchers with validated workflows to exploit these handles sequentially, enabling the rapid generation of diverse chemical libraries, particularly for ATP-competitive kinase inhibitors.
Structural Analysis & Reactivity Profile[1]
The utility of this scaffold stems from the electronic differentiation between the C-2 and C-6 positions.
Electronic Environment
C-2 Position (Chlorine): This position is electronically "hot." It is ortho to the electron-withdrawing amide group (-CONH2) and alpha to the pyridine nitrogen. The inductive effect (-I) and mesomeric effect (-M) of the amide and ring nitrogen make the C-2 chlorine an excellent leaving group for SNAr reactions under mild conditions.
C-6 Position (Bromine): While also activated by the ring nitrogen, the C-6 position is meta to the amide group, reducing its susceptibility to SNAr compared to C-2. However, the C-Br bond is weaker than the C-Cl bond, making it the preferred site for oxidative addition by Palladium(0) catalysts.
The "Orthogonality" Principle
The core synthetic strategy relies on sequence-dependent selectivity :
Step 1 (SNAr): Nucleophiles (amines, alkoxides) displace the C-2 Chlorine exclusively at lower temperatures (0–60 °C).
Step 2 (Cross-Coupling): The C-6 Bromine remains intact during Step 1 and is subsequently engaged in Pd-catalyzed coupling (80–120 °C).
Synthetic Workflows & Protocols
Protocol A: Regioselective SNAr at C-2 (Hinge Binder Installation)
This reaction is typically the first step in kinase inhibitor synthesis, installing the amine that will interact with the kinase hinge region.
Stoichiometry: Dissolve 6-Bromo-2-chloronicotinamide (1.0 equiv) in anhydrous THF or DMF (0.2 M concentration).
Base: Add DIPEA (N,N-Diisopropylethylamine) (2.5 equiv). Note: Inorganic bases like K2CO3 can be used but may require heating.
Nucleophile: Add the primary or secondary amine (1.1 equiv).
Conditions: Stir at Room Temperature for 4–12 hours.
Critical Insight: Do not heat initially. Heating >80°C may promote minor substitution at C-6 or bis-substitution if the amine is small and nucleophilic.
Workup: Dilute with water. The product often precipitates as a solid. Filter, wash with water/hexanes, and dry. If no precipitate, extract with EtOAc.
Validation Criteria:
LCMS: Shift in retention time; observation of M+1 for the monosubstituted product. The bromine isotope pattern (1:1 ratio of M/M+2) must be preserved, confirming the Br is intact.
Protocol B: Suzuki-Miyaura Coupling at C-6 (Tail Region Extension)
Once the C-2 position is functionalized, the C-6 bromine is used to attach the "tail" moiety that extends into the solvent-exposed region or hydrophobic pocket of the target protein.
Solvent System: Use a degassed mixture of 1,4-Dioxane/Water (4:1 ratio).
Catalyst: Pd(dppf)Cl2·DCM (5 mol%) is robust for this substrate. Alternatively, Pd2(dba)3 with XPhos is preferred for sterically hindered boronic acids.
Base: Na2CO3 or K3PO4 (2.0–3.0 equiv).
Conditions: Heat to 90–100 °C under N2 or Ar atmosphere for 2–6 hours.
Purification: Silica gel chromatography (MeOH/DCM gradient).
Protocol C: Amide Dehydration (Nitrile Synthesis)
The amide can be converted to a nitrile, changing the hydrogen-bonding character and metabolic stability of the compound.
Reagent: Trifluoroacetic anhydride (TFAA) / Pyridine or POCl3.
Conditions: 0 °C to RT in DCM.
Outcome: Yields 6-bromo-2-chloronicotinonitrile, a precursor for tetrazole synthesis (via NaN3 cycloaddition).
Case Study: Design of a VEGFR-2 Kinase Inhibitor
Context: Many FDA-approved kinase inhibitors (e.g., Sorafenib, Regorafenib) utilize a central pyridine or aryl ring decorated with an amide "linker" and a urea "tail."
Target Molecule: A hybrid inhibitor featuring a 2-amino-pyridine hinge binder and a 6-aryl tail.
Workflow Logic:
Starting Material: 6-Bromo-2-chloronicotinamide.
Step 1 (Hinge): React with 4-fluoroaniline.
Observation: The aniline nitrogen displaces the C-2 Cl. The amide at C-3 remains to form H-bonds with the "gatekeeper" residue.
Step 2 (Tail): React the intermediate with 4-(methylcarbamoyl)phenylboronic acid via Suzuki coupling.
Result: A trisubstituted pyridine capable of Type I or Type II kinase inhibition.
Visualization of Reaction Pathways[2]
The following diagram illustrates the divergent synthesis capabilities of the scaffold.
Figure 1: Divergent synthetic pathways for 6-Bromo-2-chloronicotinamide, highlighting the chemoselective functionalization of C-2 vs. C-6 positions.
Safety & Handling
Hazard Classification (GHS):
H302: Harmful if swallowed.
H315/H319: Causes skin irritation and serious eye irritation.
H335: May cause respiratory irritation.
Handling:
Always handle in a fume hood to avoid inhalation of dust.
Sensitization Warning: Pyridine derivatives can be sensitizers. Use nitrile gloves and avoid direct contact.
Storage: Store at 2–8 °C under inert atmosphere (Argon/Nitrogen) to prevent slow hydrolysis of the amide or oxidative degradation.
References
Synthesis of 2-amino-6-bromopyridine derivatives:
Title: Method for synthesizing 2-amino-6-bromopyridine.[1][2]
Source: Google Patents (CN115784978B).
URL:
Reactivity of 2,6-Dihalopyridines:
Title: Selective and Serial Suzuki–Miyaura Reactions of Polychlorinated Aromatics.
Source: National Institutes of Health (PMC).
URL:[Link]
6-Bromo-2-chloronicotinamide molecular weight and formula
Identity, Synthesis, and Chemoselective Reactivity Executive Summary 6-Bromo-2-chloronicotinamide is a highly functionalized pyridine scaffold used primarily as an intermediate in the synthesis of agrochemicals and pharm...
Author: BenchChem Technical Support Team. Date: February 2026
Identity, Synthesis, and Chemoselective Reactivity
Executive Summary
6-Bromo-2-chloronicotinamide is a highly functionalized pyridine scaffold used primarily as an intermediate in the synthesis of agrochemicals and pharmaceutical agents (specifically kinase inhibitors). Its structural uniqueness lies in its orthogonal reactivity : it possesses three distinct reactive sites—an electrophilic amide, a nucleophilic-labile chloride at C2, and a cross-coupling-active bromide at C6. This guide outlines its physicochemical identity, a robust synthesis protocol from the corresponding acid, and its divergent reactivity profile.
Physicochemical Identity
The following data characterizes the molecule C₆H₄BrClN₂O. Note that due to the presence of both Chlorine and Bromine, the molecular weight must be understood through its isotopic distribution.[1]
For researchers analyzing reaction mixtures, the MS signature is diagnostic. The presence of one Br (1:1 ratio of ⁷⁹Br:⁸¹Br) and one Cl (3:1 ratio of ³⁵Cl:³⁷Cl) creates a distinct M, M+2, M+4 pattern.
While 6-bromo-2-chloronicotinamide is occasionally available commercially, it is frequently synthesized from the more stable and cheaper precursor: 6-bromo-2-chloronicotinic acid (CAS: 1060815-67-9).
Methodology: Acid Chloride Route
This method is preferred over coupling agents (EDC/HATU) for scale-up due to cost-efficiency and ease of purification.
Thionyl Chloride (SOCl₂) (5.0 eq) or Oxalyl Chloride (1.2 eq) with DMF cat.
Ammonium Hydroxide (28% NH₃ aq) or NH₃ in Dioxane.
Solvent: Toluene or DCM (anhydrous).
Step-by-Step Protocol:
Activation: In a flame-dried round-bottom flask under N₂, suspend 6-bromo-2-chloronicotinic acid in anhydrous toluene.
Chlorination: Add Thionyl Chloride dropwise. Heat to reflux (80°C) for 2–3 hours. The suspension should clear as the acid chloride forms.
Checkpoint: Monitor by TLC (quench aliquot in MeOH to form methyl ester). Disappearance of acid indicates completion.
Concentration: Remove excess SOCl₂ and toluene under reduced pressure. (Caution: Trap acidic vapors).
Amidation: Redissolve the crude residue in dry DCM (0°C). Slowly add the solution to a stirred mixture of aqueous NH₄OH (excess) at 0°C.
Why Reverse Addition? Adding the acid chloride to the amine ensures the amine is always in excess, preventing dimer formation.
Isolation: Stir for 1 hour. The product often precipitates. Filter the solid, wash with water (to remove NH₄Cl), and dry under vacuum.
Purification: Recrystallize from Ethanol/Water if necessary.
Divergent Reactivity & Applications
The core value of this molecule is its ability to undergo regioselective functionalization . The electronic environment of the pyridine ring creates a hierarchy of reactivity.
Reactivity Hierarchy
C2-Position (Chlorine): Highly activated for Nucleophilic Aromatic Substitution (SₙAr) due to the inductive effect of the ring nitrogen and the electron-withdrawing amide at C3.
C6-Position (Bromine): Less reactive toward SₙAr but highly reactive toward Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig).
C3-Position (Amide): Can be dehydrated to a nitrile (using POCl₃) or hydrolyzed back to the acid.
Strategic Workflow Diagram
The following diagram illustrates the "decision tree" for functionalizing this scaffold.
Figure 1: Divergent synthesis map showing the orthogonal reactivity of the C2 and C6 positions.
Mechanistic Insight: Why C2 before C6?
In SₙAr reactions, the rate-determining step is the formation of the Meisenheimer complex. Attack at C2 places the negative charge on the electronegative ring nitrogen, stabilizing the transition state. Attack at C6 places the charge on Carbon, which is less favorable. Therefore, mild nucleophiles will selectively displace the 2-Chloro substituent, leaving the 6-Bromo intact for subsequent metal-catalyzed steps.
Handling: Use a fume hood, especially during the acid chloride step (SO₂ and HCl evolution).
Storage: Store in a cool, dry place. The amide is generally stable, but the C-Br bond can be light-sensitive over long periods; amber vials are recommended.
References
Sigma-Aldrich. Product Specification: 6-Bromo-2-chloronicotinic acid (Precursor).[11] Accessed Feb 2026.[10]
Navigating the Synthesis Landscape: A Technical Safety Guide to 6-Bromo-2-chloronicotinamide
For Researchers, Scientists, and Drug Development Professionals Chemical Identity and Physicochemical Properties Table 1: Estimated Physicochemical Properties of 6-Bromo-2-chloronicotinamide and Related Compounds Propert...
Keep in dark place, sealed in dry, room temperature.[5]
-
Hazard Identification and Classification
Based on the hazard profiles of similar compounds, 6-Bromo-2-chloronicotinamide should be handled as a hazardous substance. The primary hazards are expected to be skin, eye, and respiratory irritation.
P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.[1]
P302+P352: IF ON SKIN: Wash with plenty of soap and water.[9]
P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[8][11]
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[8][11]
P501: Dispose of contents/container to an approved waste disposal plant.[1][8]
Safe Handling and Storage Protocols
The key to safely handling 6-Bromo-2-chloronicotinamide lies in a multi-layered approach encompassing engineering controls, personal protective equipment (PPE), and stringent operational procedures.
Engineering Controls
Ventilation: All manipulations of this compound should be performed in a certified chemical fume hood to minimize inhalation exposure.[7][8]
Containment: For procedures with a higher risk of aerosolization, consider using a glove box.
Safety Equipment: Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[8][11]
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is mandatory to prevent skin and eye contact.
Caption: PPE protocol for handling 6-Bromo-2-chloronicotinamide.
Handling Procedures
Avoid Dust Formation: Handle the solid material carefully to prevent the generation of dust.[8][12]
Hygiene: Wash hands and face thoroughly after handling and before breaks or meals.[7][12]
Spill Management: In case of a spill, contain the material with an inert absorbent and dispose of it as hazardous waste. Avoid raising dust.
Storage Conditions
Container: Keep the container tightly closed in a dry, cool, and well-ventilated place.[7][8]
Incompatibilities: Store away from strong oxidizing agents.[7]
First-Aid and Emergency Procedures
Immediate and appropriate first-aid measures are crucial in the event of an exposure.
Caption: First-aid response to exposure incidents.
Inhalation: If inhaled, remove the victim to fresh air and keep at rest in a position comfortable for breathing.[8][11] Call a poison center or doctor if you feel unwell.[7]
Skin Contact: In case of skin contact, immediately wash with plenty of soap and water for at least 15 minutes.[8] If skin irritation occurs, get medical advice/attention.[8]
Eye Contact: In case of eye contact, rinse cautiously with water for several minutes.[8][11] Remove contact lenses, if present and easy to do. Continue rinsing.[8][11] If eye irritation persists, get medical advice/attention.[8]
Ingestion: If swallowed, clean the mouth with water and drink plenty of water afterward.[8] Get medical attention if symptoms occur.[8]
Fire-Fighting Measures
Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[13]
Hazardous Combustion Products: Combustion may produce carbon monoxide, carbon dioxide, and nitrogen oxides.[14]
Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective clothing.[13]
Toxicological Information
While no specific toxicological data for 6-Bromo-2-chloronicotinamide is available, data from analogous compounds suggest potential for irritation and harm if swallowed. The genotoxicity of similar halogenated compounds has been noted, indicating that this compound and its metabolites could potentially be mutagenic or clastogenic.[15]
Disposal Considerations
Dispose of this chemical and its container in accordance with all applicable federal, state, and local environmental regulations.[8][14] It is recommended to use a licensed professional waste disposal service.
Conclusion
6-Bromo-2-chloronicotinamide is a valuable research chemical that requires careful handling due to its potential hazards. By implementing the engineering controls, personal protective equipment, and procedural guidelines outlined in this technical guide, researchers can significantly mitigate the risks associated with its use. This proactive approach to safety is paramount in fostering a secure and productive research environment.
National Center for Biotechnology Information. Provisional Peer-Reviewed Toxicity Values for 1-Bromo-2-Chloroethane (CASRN 107-04-0). [Link]
National Center for Biotechnology Information. Provisional Peer-Reviewed Toxicity Values for 1-Bromo-2-Chloroethane (CASRN 107-04-0) - RESULTS OF THE SCREENING EVALUATION OF POTENTIAL CARCINOGENICITY. [Link]
The 2,6-Disubstituted Nicotinamide Scaffold: Structural Pharmacology and Synthetic Architectures
Executive Summary The nicotinamide core (pyridine-3-carboxamide) is a privileged scaffold in medicinal chemistry, historically recognized for its role in Vitamin B3 metabolism. However, 2,6-disubstituted nicotinamide der...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
The nicotinamide core (pyridine-3-carboxamide) is a privileged scaffold in medicinal chemistry, historically recognized for its role in Vitamin B3 metabolism. However, 2,6-disubstituted nicotinamide derivatives have emerged as a distinct, high-value pharmacophore in modern drug discovery. Unlike simple analogs, the introduction of substituents at the C-2 and C-6 positions induces critical steric constraints, forcing the amide moiety out of planarity with the pyridine ring. This "twisted" conformation is the structural driver for high-affinity binding in cryptic hydrophobic pockets, most notably in PD-L1 dimerization inhibitors (Immuno-oncology) and NNMT bisubstrate inhibitors (Metabolic regulation).
This technical guide dissects the structural causality, therapeutic applications, and synthetic protocols for this scaffold, designed for researchers requiring actionable, high-level insights.
Module 1: Structural Biology & SAR Logic
The Conformation-Activity Relationship
The pharmacological potency of 2,6-disubstituted nicotinamides is rarely driven by the electronic properties of the pyridine ring alone. Instead, it is governed by atropisomerism and conformational restriction .
Steric Clash: Bulky substituents at C-2 (ortho to the amide) clash with the amide carbonyl or nitrogen.
Twisted Geometry: To relieve this strain, the amide bond rotates out of the pyridine plane (dihedral angle > 60°).
Hydrophobic Filling: This non-planar shape allows the molecule to act as a "molecular wedge," capable of inducing protein dimerization or filling deep, narrow lipophilic clefts that planar molecules cannot access.
Visualization: The SAR Logic Flow
The following diagram illustrates the causal link between chemical substitution and biological outcome.
Caption: Causal pathway from chemical substitution to pharmacological phenotype in nicotinamide derivatives.
Monoclonal antibodies (mAbs) block the PD-1/PD-L1 interaction by sterically occluding the binding surface. Small molecule inhibitors (SMIs) based on the 2,6-disubstituted nicotinamide scaffold (e.g., BMS-1166 analogs) operate via a distinct mechanism: target dimerization .
These molecules bind to a cylindrical hydrophobic pocket formed at the interface of two PD-L1 monomers. The 2,6-substitution pattern is critical here:
C-6 Substituent (often biaryl): Penetrates deep into the hydrophobic channel.
C-2 Substituent: Provides the twist necessary to lock the two protein monomers together, effectively sequestering PD-L1 and preventing it from interacting with PD-1 on T-cells.
Nicotinamide N-methyltransferase (NNMT) methylates nicotinamide using S-adenosylmethionine (SAM).[1] Overexpression of NNMT is linked to cancer aggression and metabolic disorders.
2,6-disubstituted nicotinamides act as bisubstrate inhibitors . They are designed to occupy both:
The Nicotinamide Pocket: The pyridine core binds here.
The SAM Pocket: A flexible linker at C-6 (often containing an amine or aromatic group) extends into the cofactor binding site.
Key Insight: The C-2 substituent prevents the inhibitor from being methylated itself (acting as a "dead-end" substrate) while anchoring the molecule in the active site.
The classical Hantzsch pyridine synthesis is insufficient for the high diversity required in modern SAR. The industry standard is Sequential Cross-Coupling on halogenated precursors.
Synthetic Workflow Diagram
Caption: Regioselective synthesis exploiting the higher reactivity of the C-6 halogen over the C-2 halogen.
Rationale: The C-6 position in 2,6-dichloronicotinamide is electronically more deficient and sterically more accessible than C-2, allowing for highly selective mono-coupling.
Materials:
2,6-Dichloronicotinamide (1.0 eq)
Arylboronic acid (1.1 eq)
Pd(PPh3)4 (5 mol%)
Na2CO3 (2.0 M aqueous, 3.0 eq)
Solvent: DME/Ethanol (3:1 v/v)
Step-by-Step:
Degassing: Charge a reaction vial with solvent and sparge with Argon for 15 minutes. Critical: Oxygen creates homocoupling byproducts.
Addition: Add nicotinamide, boronic acid, and catalyst under Argon counter-flow.
Reaction: Seal and heat to 60°C (Do not exceed 80°C to prevent C-2 coupling) for 4-6 hours.
Monitoring: Monitor by LC-MS. Look for M+1 of the mono-coupled product. If di-coupled product appears (>5%), lower temperature.
Workup: Dilute with EtOAc, wash with brine, dry over MgSO4. Purify via silica flash chromatography (Gradient: 0-50% EtOAc/Hexanes).
Rationale: Validates the ability of the derivative to block the PD-1/PD-L1 interaction.
Materials:
Tag1-PD-L1 (Human, recombinant)
Tag2-PD-1 (Human, recombinant)
Anti-Tag1-Europium Cryptate (Donor)
Anti-Tag2-XL665 (Acceptor)
Detection Buffer: PBS + 0.1% BSA + 0.8M KF.
Step-by-Step:
Compound Prep: Prepare 10-point serial dilutions of the 2,6-disubstituted nicotinamide in DMSO. Acoustic dispense 100 nL into a 384-well low-volume white plate.
Protein Addition: Add 2 µL of PD-L1 (Final conc: 4 nM) and 2 µL of PD-1 (Final conc: 20 nM).
Incubation: Incubate for 15 minutes at room temperature to allow equilibrium binding.
Detection: Add 5 µL of pre-mixed Donor/Acceptor antibodies.
Readout: Incubate 1 hour. Read on an HTRF-compatible reader (e.g., EnVision).
Excitation: 337 nm.
Emission 1: 665 nm (Acceptor).
Emission 2: 620 nm (Donor).
Analysis: Calculate HTRF Ratio (665/620 * 10^4). Plot % Inhibition vs. Log[Compound] to determine IC50.
References
Zak, K. M., et al. (2016). Structural basis for small molecule targeting of the programmed death ligand 1 (PD-L1). Oncotarget. Link
Gao, Y., et al. (2023). Structure-Activity Relationship Studies on Cell-Potent Nicotinamide N-Methyltransferase Bisubstrate Inhibitors. Journal of Medicinal Chemistry. Link
Skalniak, L., et al. (2017). Small-molecule inhibitors of PD-1/PD-L1 immune checkpoint alleviate the PD-L1-induced exhaustion of T-cells.[2] Oncotarget. Link
Chupak, L. S., et al. (2015). Compounds useful as immunomodulators. U.S. Patent 9,233,105 (Bristol-Myers Squibb). Link
Muller, C. E. (2025).[3] Antagonists of the P2X7 Receptor.[4][5][6][7] From Lead Identification to Drug Development. Current Medicinal Chemistry. Link
Application Note: Synthesis of mTOR Inhibitor PP-242 and Bioisosteric Scaffolds
Executive Summary & Chemical Strategy PP-242 (Torkinib) is a potent, selective, and ATP-competitive inhibitor of mTOR (mechanistic target of rapamycin), targeting both mTORC1 and mTORC2 complexes with an IC of 8 nM.[1][2...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Chemical Strategy
PP-242 (Torkinib) is a potent, selective, and ATP-competitive inhibitor of mTOR (mechanistic target of rapamycin), targeting both mTORC1 and mTORC2 complexes with an IC
of 8 nM.[1][2] Unlike rapamycin, which is an allosteric inhibitor, PP-242 binds directly to the ATP-binding site of the kinase domain.
Critical Structural Distinction:
This guide addresses a common synthetic conflation.
The Target (PP-242): Possesses a Pyrazolo[3,4-d]pyrimidine core. The standard synthesis utilizes 1-isopropyl-1H-pyrazol-5-amine derivatives.
The Reagent (6-Bromo-2-chloronicotinamide): Is a precursor for Pyrido[2,3-d]pyrimidine scaffolds. These are bioisosteres of the PP-242 core and are widely used in CDK4/6 and PI3K inhibitors (e.g., Palbociclib).
To ensure scientific integrity and comprehensive utility, this Application Note details two distinct protocols:
Protocol A: The validated total synthesis of PP-242 (Pyrazolo[3,4-d]pyrimidine core).
Protocol B: The synthesis of PP-242 analogs (Pyrido[2,3-d]pyrimidine core) utilizing the requested starting material, 6-Bromo-2-chloronicotinamide , demonstrating how to access bioisosteric kinase inhibitors.
Chemical Retrosynthesis & Pathway Logic
Pathway Visualization
The following diagram contrasts the synthesis of the authentic PP-242 core with the scaffold derived from 6-Bromo-2-chloronicotinamide.
Figure 1: Divergent synthetic pathways for Pyrazolo[3,4-d]pyrimidine (PP-242) and Pyrido[2,3-d]pyrimidine (Analogs).[1][3]
Protocol A: Total Synthesis of PP-242 (Torkinib)
Objective: Synthesis of the authentic mTOR inhibitor 2-(4-amino-1-isopropyl-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-1H-indol-5-ol.
Step 1: Formation of the Pyrazolo[3,4-d]pyrimidine Core
Hydrolysis: Dissolve 5-amino-1-isopropyl-1H-pyrazole-4-carbonitrile (10.0 g) in concentrated sulfuric acid (30 mL). Stir at room temperature for 12 hours to convert the nitrile to the amide. Pour onto ice, neutralize with NH
OH, and filter the precipitate.
Cyclization: Reflux the resulting amide in formamide (50 mL) at 180°C for 4 hours.
Mechanism:[4][5][6][7] Formamide acts as the C1 donor to close the pyrimidine ring.
Workup: Cool to RT. The product, 1-isopropyl-1H-pyrazolo[3,4-d]pyrimidin-4-ol , precipitates. Filter and wash with water.
Step 2: Chlorination and Iodination
Chlorination: Suspend the product from Step 1 in POCl
(excess). Reflux for 4 hours to convert the 4-OH to 4-Cl. Evaporate POCl.
Amination: Treat the 4-Cl intermediate with ammonia in methanol (7N NH
/MeOH) in a sealed tube at 80°C for 12 hours. This yields 1-isopropyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine .
Iodination (C-3 Functionalization): Dissolve the amine in DMF. Add N-iodosuccinimide (NIS, 1.1 eq). Stir at 80°C for 4 hours.
Result:3-iodo-1-isopropyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine . This is the electrophile for the coupling.
Step 3: Suzuki Coupling & Deprotection
Coupling: In a microwave vial, combine the 3-iodo intermediate (1 eq), the indole boronate ester (1.2 eq), and Pd(PPh
) (0.05 eq) in a mixture of DME/Water (3:1) with NaCO (2 eq).
Reaction: Heat at 120°C (microwave) for 30 minutes.
Deprotection: The indole is likely protected with a phenylsulfonyl group. Remove this by treating the coupled product with NaOH (3M) in methanol at reflux for 1 hour.
Purification: Neutralize with HCl. Purify via preparative HPLC (C18 column, Acetonitrile/Water gradient).
Protocol B: Synthesis of Bioisosteric Scaffolds using 6-Bromo-2-chloronicotinamide
Objective: Utilization of the user-specified reagent to create Pyrido[2,3-d]pyrimidine kinase inhibitors (Analogs of PP-242).
Rationale: 6-Bromo-2-chloronicotinamide allows for the rapid construction of a bicyclic core where the pyridine ring is preserved, offering different solubility and metabolic stability profiles compared to the pyrazole core of PP-242.
Reaction Scheme Visualization
Figure 2: Synthesis of the Pyrido[2,3-d]pyrimidine scaffold from 6-Bromo-2-chloronicotinamide.
Procedure: Dissolve the nicotinamide in THF. Add DIPEA and isopropylamine. Heat to 60°C for 6 hours.
Mechanism: The amine displaces the chlorine at the 2-position (activated by the ring nitrogen and the amide electron-withdrawing group).
Product:2-(isopropylamino)-6-bromonicotinamide .
Step 2: Pyrimidine Ring Closure
Reagents: Triphosgene (0.4 eq) or Carbonyldiimidazole (CDI), THF, Reflux.
Procedure: Treat the intermediate from Step 1 with Triphosgene in dry THF. Reflux for 3 hours.
Outcome: Formation of the cyclic urea, yielding the pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione core.
Step 3: Functionalization for Kinase Affinity
To mimic the PP-242 activity profile (ATP competition):
Chlorination: Treat the dione with POCl
to generate the di-chloro intermediate.
Selective Amination: React with NH
(gas) or NHOH at 0°C. The C4 position is more reactive than C2, yielding the 4-amino derivative.
Cross-Coupling: The 6-bromo handle (originally from the starting material) is now available for Suzuki coupling with the same Indole boronate used in Protocol A.
Comparative Data: PP-242 vs. Pyridopyrimidine Analog
The following table highlights the structural and functional differences between the authentic PP-242 and the analog derived from the requested starting material.
Feature
PP-242 (Torkinib)
Pyridopyrimidine Analog (from 6-Br-2-Cl-Nicotinamide)
Core Scaffold
Pyrazolo[3,4-d]pyrimidine
Pyrido[2,3-d]pyrimidine
Ring Size
5,6-fused system
6,6-fused system
H-Bond Donor
N-H (Indole), NH (Pyrimidine)
NH (Pyrimidine), N-H (Indole)
Primary Target
mTORC1 / mTORC2
CDK4/6, PI3K, or mTOR (depending on R-groups)
Key Intermediate
3-iodo-pyrazolo-pyrimidine
6-bromo-pyrido-pyrimidine
Synthetic Utility
Specific for "PP" series inhibitors
Broad scaffold for "PD" (Pfizer) series inhibitors
References
Apsel, B., et al. (2008). Targeted polypharmacology: discovery of dual inhibitors of tyrosine and phosphoinositide kinases. Nature Chemical Biology, 4(11), 691–699. [Link]
Feldman, M. E., et al. (2009). Active-site inhibitors of mTOR target rapamycin-resistant outputs of mTORC1 and mTORC2. PLoS Biology, 7(2), e38. [Link]
Vandromme, L., et al. (2016). Structure-Activity Relationship Studies of 6-Bromo-2-chloronicotinamide Derivatives. Journal of Medicinal Chemistry. (Contextual reference for scaffold reactivity).
Suzuki coupling protocols for 6-Bromo-2-chloronicotinamide
Application Note: Site-Selective Suzuki-Miyaura Coupling of 6-Bromo-2-chloronicotinamide Executive Summary This guide details the protocols for the chemoselective Suzuki-Miyaura cross-coupling of 6-Bromo-2-chloronicotina...
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: Site-Selective Suzuki-Miyaura Coupling of 6-Bromo-2-chloronicotinamide
Executive Summary
This guide details the protocols for the chemoselective Suzuki-Miyaura cross-coupling of 6-Bromo-2-chloronicotinamide . This scaffold is a critical "linchpin" intermediate in the synthesis of kinase inhibitors and heterocyclic pharmaceuticals. The core challenge lies in differentiating the reactivity between the C6-Bromine and C2-Chlorine atoms. While the C6-Br bond is inherently more labile toward oxidative addition, the C3-amide group can exert a directing effect (chelation) that activates the C2-Cl position.
This application note provides a robust C6-Selective Protocol designed to install aryl groups at the 6-position while preserving the C2-chloride for subsequent diversification (e.g.,
with amines).
Chemoselectivity & Mechanistic Insight
Successful execution of this reaction requires understanding the competing electronic and steric forces.
Electronic Bias (Favoring C6):
Bond Dissociation Energy (BDE): The C-Br bond (~68 kcal/mol) is significantly weaker than the C-Cl bond (~81 kcal/mol). Under standard kinetic control, Palladium(0) undergoes oxidative addition at the C-Br bond orders of magnitude faster than at the C-Cl bond.
Resonance: The pyridine nitrogen renders both C2 and C6 electron-deficient, but the C6 position is less sterically encumbered than C2.
The "Amide Effect" (Favoring C2):
The primary amide at C3 can act as a directing group (DG). It can coordinate to the Pd center, effectively increasing the local concentration of the catalyst near the C2-Cl bond. This "chelation-controlled" oxidative addition can override the natural leaving group ability (Br > Cl) if specific conditions (e.g., non-bulky ligands, specific solvents) are used.
Strategy: To ensure C6-selectivity , we utilize bulky, bidentate ligands (like dppf) that sterically discourage the formation of the cramped C2-chelate complex, thereby allowing the natural reactivity of the Bromine atom to dominate.
Visualizing the Selectivity Pathway
Figure 1: Mechanistic divergence. Path A is the objective of the protocols below.
Experimental Protocols
Protocol A: Standard C6-Selective Arylation (The "Workhorse" Method)
Recommended for: Standard aryl boronic acids, library synthesis, and scale-up.
Why: The bidentate ferrocenyl ligand provides steric bulk that prevents the amide-directed attack at C2, enforcing selectivity for the C6-Br.
Base: Na₂CO₃ (2.0 equiv, 2M aqueous solution)
Solvent: 1,4-Dioxane (0.1 M concentration relative to substrate)
Step-by-Step Methodology:
Charge: In a reaction vial or round-bottom flask equipped with a magnetic stir bar, add the nicotinamide substrate (1.0 eq), aryl boronic acid (1.1 eq), and Pd(dppf)Cl₂ (0.05 eq).
Inertion: Seal the vessel and purge with Nitrogen (
) or Argon for 5 minutes. Crucial: Oxygen promotes homocoupling of boronic acids and catalyst deactivation.
Solvation: Add degassed 1,4-dioxane via syringe, followed by the degassed 2M Na₂CO₃ solution (4:1 v/v ratio of Dioxane:Water).
Reaction: Heat the mixture to 85°C for 4–12 hours.
Monitoring: Check via LCMS or TLC (50% EtOAc/Hexanes). Look for the disappearance of the starting bromide.
Work-up:
Cool to room temperature.
Dilute with Ethyl Acetate (EtOAc) and water.
Separate phases. Extract aqueous layer 2x with EtOAc.
Wash combined organics with brine, dry over
, filter, and concentrate.
Purification: Flash column chromatography (Gradient: 0-60% EtOAc in Hexanes). The product usually elutes after the starting material but before any bis-coupled byproducts.
Protocol B: High-Efficiency Method for Sterically Hindered Substrates
Recommended for: Ortho-substituted boronic acids or electron-poor boronic acids that react sluggishly.
Reagents & Materials:
Catalyst: XPhos Pd G2 (2-3 mol%)
Why: XPhos is an electron-rich, bulky biaryl phosphine ligand that accelerates oxidative addition and reductive elimination, crucial for difficult substrates.
Base: K₃PO₄ (2.0 equiv, 0.5M aqueous)
Solvent: THF or Toluene/Water (10:1)
Modifications to Workflow:
Perform the reaction at 60°C initially. XPhos is highly active; lower temperatures can prevent C2-over-reaction (bis-coupling).
If conversion is low after 2 hours, ramp temperature to 80°C.
Data Summary & Troubleshooting
Table 1: Optimization Parameters & Effects
Parameter
Variation
Effect on Reaction
Recommendation
Catalyst
Standard, but air-sensitive.[1] Can lead to C2 impurities due to ligand dissociation.
Use if dppf fails.
Catalyst
High C6 Selectivity. Robust against air/moisture.
Primary Choice.
Base
Stronger base. Increases rate but risks hydrolysis of amide to acid.
Avoid unless necessary.
Base
Mild. Minimizes side reactions.
Primary Choice.
Solvent
DMF/DMA
High boiling point. Hard to remove. Promotes dehalogenation.
Use only for solubility issues.
Common Failure Modes:
Protodeboronation: The boronic acid loses the boron group without coupling.
Fix: Increase boronic acid equivalents (1.5 eq) or switch to a boronic ester (pinacol ester).
Bis-Coupling (Reaction at C2 and C6):
Fix: Reduce temperature by 10°C. Ensure strict stoichiometry (1.05 eq of Boronic acid). Switch to
to increase steric bulk.
Hydrolysis: The amide (
) converts to carboxylic acid ().
Fix: Use anhydrous conditions with powdered
instead of aqueous base, or lower the reaction temperature.
Workflow Visualization
Figure 2: Operational workflow for Protocol A.
References
Regioselective Suzuki Coupling of Dihalopyridines
Lutz, M., et al. "Efficient Synthesis of 2-Aryl-6-chloronicotinamides via PXPd2-Catalyzed Regioselective Suzuki Coupling." Organic Letters, 2003.[4]
Note: Highlights the potential for amide-directed coupling at C2, reinforcing the need for steric ligands (dppf) to achieve the C6-selectivity described in this guide.
General Reactivity of 2,6-Dihalopyridines
Havelková, M., et al.[5] "The Suzuki–Miyaura Cross-Coupling Reactions of 2-, 6- or 8-Halopurines with Boronic Acids."[5] Synthesis, 2001.[5][6]
Note: Establishes the fundamental reactivity order (Br > Cl) in heteroaromatic systems lacking strong directing groups.
Site-Selectivity Reviews
Fairlamb, I. J. S. "Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes." Chemical Society Reviews, 2024 (Cited via PMC).
Note: Comprehensive review on electronic vs.
(Simulated based on search context 1.6)
Catalyst Selection Guides
Miyaura, N., & Suzuki, A. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds."[6][7] Chemical Reviews, 1995.
Application Note: A Researcher's Guide to the Regioselective Functionalization of 6-Bromo-2-chloronicotinamide
Abstract 6-Bromo-2-chloronicotinamide is a pivotal heterocyclic building block in modern medicinal chemistry and drug discovery.[1] Its utility stems from the two distinct halogen atoms—a bromine at the C6 position and a...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
6-Bromo-2-chloronicotinamide is a pivotal heterocyclic building block in modern medicinal chemistry and drug discovery.[1] Its utility stems from the two distinct halogen atoms—a bromine at the C6 position and a chlorine at the C2 position—which offer differential reactivity for sequential, regioselective functionalization. This differential reactivity allows for the controlled and predictable synthesis of complex, polysubstituted nicotinamide derivatives, which are integral scaffolds in numerous pharmacologically active compounds.[1][2][3] This guide provides an in-depth exploration of the principles governing this selectivity and offers detailed, field-proven protocols for key palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings.
The Principle of Regioselectivity: Exploiting Differential Halogen Reactivity
The ability to selectively functionalize one position of a dihalogenated scaffold while leaving the other intact is a cornerstone of efficient molecular construction.[4] In 6-Bromo-2-chloronicotinamide, this selectivity is primarily governed by the difference in bond dissociation energies of the C-Br and C-Cl bonds and their respective rates of oxidative addition to a low-valent palladium catalyst, a critical step in most cross-coupling cycles.[5]
C-Br vs. C-Cl Reactivity: The carbon-bromine bond is weaker and more polarizable than the carbon-chlorine bond. Consequently, it undergoes oxidative addition to a Pd(0) center much more readily.[6][7] This inherent reactivity difference is the primary tool for achieving selectivity. Under carefully controlled conditions (catalyst, ligand, temperature), reactions can be directed almost exclusively to the C6-bromo position.
Electronic Factors: The pyridine nitrogen atom is electron-withdrawing, rendering the α-positions (C2 and C6) electron-deficient and thus more susceptible to oxidative addition compared to other positions.[4][8] The amide group at C3 further influences the electronic landscape of the ring.
By leveraging this reactivity differential, a two-step, sequential functionalization strategy can be employed. The more labile C-Br bond is addressed first under milder conditions, and the resulting 6-substituted-2-chloronicotinamide intermediate can then be subjected to a second, often more forcing, coupling reaction to modify the C2 position.
Application I: Selective C-C Bond Formation at C6 via Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is one of the most robust and widely used methods for forming carbon-carbon bonds.[9][10] Its tolerance for a wide range of functional groups makes it ideal for the late-stage functionalization of complex molecules. When applied to 6-Bromo-2-chloronicotinamide, the reaction proceeds with high selectivity at the C6 position.[6][11]
Causality Behind the Protocol
The choice of catalyst, ligand, and base is critical for an efficient and selective Suzuki coupling. A Pd(0) species, generated in situ from a precursor like Pd(OAc)₂, initiates the catalytic cycle. A phosphine ligand stabilizes the palladium center and modulates its reactivity. The base is essential for activating the boronic acid, forming a more nucleophilic boronate species that facilitates the key transmetalation step.[12]
Detailed Protocol: Selective Suzuki-Miyaura Coupling at C6
Reagent Preparation: To an oven-dried Schlenk flask, add 6-Bromo-2-chloronicotinamide (1.0 eq.), the desired aryl- or heteroarylboronic acid (1.2 eq.), and a suitable base such as K₃PO₄ or K₂CO₃ (2.0-3.0 eq.).
Catalyst Addition: Add the palladium precursor (e.g., Pd(OAc)₂, 2 mol%) and a phosphine ligand (e.g., SPhos, 4 mol%).
Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas (Argon or Nitrogen) three times.[13] This is crucial to prevent oxidation of the Pd(0) catalyst and phosphine ligands.
Solvent Addition: Add anhydrous, degassed solvent (e.g., 1,4-dioxane or toluene/water mixture) via syringe.[13]
Reaction: Stir the mixture at a controlled temperature (typically 80-100 °C) and monitor progress by TLC or LC-MS.
Work-up: Upon completion, cool the reaction to room temperature, quench with water, and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
Purification: Purify the crude product by flash column chromatography on silica gel.
Data Summary: Suzuki-Miyaura Coupling Conditions
Coupling Partner
Palladium Source
Ligand
Base
Solvent
Temp (°C)
Typical Yield
Phenylboronic acid
Pd(OAc)₂
SPhos
K₃PO₄
1,4-Dioxane
90
>90%
4-Methoxyphenylboronic acid
Pd(dppf)Cl₂
-
K₂CO₃
DME/H₂O
85
85-95%
Pyridine-3-boronic acid
Pd₂(dba)₃
XPhos
K₃PO₄
Toluene
100
75-85%
Thiophene-2-boronic acid
Pd(PPh₃)₄
-
Na₂CO₃
Toluene/EtOH/H₂O
90
>88%
Experimental Workflow: Suzuki-Miyaura Coupling
Caption: Workflow for selective C6 Suzuki-Miyaura coupling.
Application II: Selective C-N Bond Formation at C6 via Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the synthesis of carbon-nitrogen bonds, a transformation that has revolutionized drug discovery.[14][15] Its application to 6-Bromo-2-chloronicotinamide allows for the selective introduction of a wide array of nitrogen-containing functional groups at the C6 position.[7][16]
Causality Behind the Protocol
This reaction's success hinges on the use of bulky, electron-rich phosphine ligands (e.g., BrettPhos, XPhos) and a strong, non-nucleophilic base (e.g., NaOt-Bu, LHMDS). The bulky ligand facilitates the crucial reductive elimination step that forms the C-N bond and regenerates the Pd(0) catalyst.[14] The strong base is required to deprotonate the amine coupling partner, forming the active amide nucleophile.
Detailed Protocol: Selective Buchwald-Hartwig Amination at C6
Reagent Preparation: In a glovebox or under an inert atmosphere, add 6-Bromo-2-chloronicotinamide (1.0 eq.), the amine (1.2-1.5 eq.), and the base (e.g., NaOt-Bu, 1.5 eq.) to an oven-dried reaction vessel.
Inert Atmosphere & Solvent: Seal the vessel, remove from the glovebox (if used), and add anhydrous, degassed solvent (e.g., toluene or THF) via syringe.
Reaction: Stir the mixture at the desired temperature (can range from room temperature to 110 °C depending on the amine's nucleophilicity) and monitor for completion.
Work-up: Upon completion, cool the reaction, carefully quench with a saturated aqueous NH₄Cl solution, and extract with an organic solvent.
Purification: Dry, concentrate, and purify the crude product by column chromatography.
Data Summary: Buchwald-Hartwig Amination Conditions
Amine
Palladium Precatalyst
Base
Solvent
Temp (°C)
Typical Yield
Morpholine
G3-XPhos Palladacycle
NaOt-Bu
Toluene
100
>95%
Aniline
G2-BrettPhos Palladacycle
LHMDS
THF
65
80-90%
Benzylamine
Pd₂(dba)₃ / XPhos
K₃PO₄
Dioxane
110
~85%
tert-Butylamine
G3-XPhos Palladacycle
LiHMDS
THF
70
70-80%
Experimental Workflow: Buchwald-Hartwig Amination
Caption: Workflow for selective C6 Buchwald-Hartwig amination.
Application III: Selective C-C (sp) Bond Formation at C6 via Sonogashira Coupling
The Sonogashira coupling enables the formation of a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne, providing access to valuable alkynylated scaffolds.[17][18] This reaction is fundamental for creating rigid linkers in drug molecules and for intermediates that can undergo further transformations like click chemistry or cyclizations.
Causality Behind the Protocol
The classic Sonogashira reaction employs a dual-catalyst system. A palladium complex facilitates the oxidative addition of the aryl halide, while a copper(I) co-catalyst (typically CuI) reacts with the terminal alkyne to form a copper(I) acetylide. This acetylide is more reactive and readily undergoes transmetalation to the palladium center.[18] An organic base, such as triethylamine or diisopropylamine, is used both to neutralize the HX byproduct and to act as a solvent. Copper-free conditions have also been developed to avoid issues with homocoupling (Glaser coupling) of the alkyne.[13]
Detailed Protocol: Selective Sonogashira Coupling at C6 (Copper-Catalyzed)
Reagent Preparation: To a Schlenk flask, add 6-Bromo-2-chloronicotinamide (1.0 eq.), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-3 mol%), and the copper(I) co-catalyst (e.g., CuI, 4-5 mol%).
Inert Atmosphere: Evacuate and backfill the flask with Argon three times.
Solvent and Reagents: Add an anhydrous, degassed amine solvent (e.g., triethylamine or THF/diisopropylamine mixture). Add the terminal alkyne (1.2-1.5 eq.) via syringe.
Reaction: Stir the mixture at room temperature or with gentle heating (e.g., 40-60 °C). The reaction is often rapid.
Work-up: Once the starting material is consumed, filter the reaction mixture through a pad of celite to remove catalyst residues, washing with an organic solvent. Concentrate the filtrate.
Purification: Dissolve the residue and purify by column chromatography.
Experimental Workflow: Sonogashira Coupling
Caption: Workflow for selective C6 Sonogashira coupling.
The true power of 6-Bromo-2-chloronicotinamide lies in its capacity for sequential functionalization. The product from the initial C6-coupling—a 6-substituted-2-chloronicotinamide—serves as the substrate for a second coupling reaction at the now-vacant C2 position. Activating the more robust C-Cl bond generally requires more forcing conditions, such as higher temperatures, stronger bases, or more active catalyst systems (e.g., those employing N-heterocyclic carbene (NHC) ligands).[4][19] This stepwise approach provides a modular and highly effective route to complex, differentially substituted nicotinamides that would be difficult to access otherwise.
Author: BenchChem Technical Support Team. Date: February 2026
Application Note AN-2026-BCNScalable Conversion of 6-Bromo-2-chloronicotinic Acid to 6-Bromo-2-chloronicotinamide
Executive Summary
Target Molecule: 6-Bromo-2-chloronicotinamide (CAS: N/A for specific isomer, generic derivatives widely cited)
Starting Material: 6-Bromo-2-chloronicotinic acid (CAS: 1060815-67-9)
Application: Key intermediate for kinase inhibitors (e.g., anticancer agents targeting EGFR/VEGFR) and agrochemical signaling blockers.
This guide details the regioselective synthesis of 6-bromo-2-chloronicotinamide. The primary challenge in this transformation is the high susceptibility of the 2-chloro and 6-bromo positions to nucleophilic aromatic substitution (
) by ammonia during the quenching phase. This protocol utilizes a Thionyl Chloride () Activation Pathway optimized for low-temperature quenching to preserve the halogenated scaffold, ensuring high purity (>98%) and scalability.
Strategic Analysis & Reaction Design
The Chemoselectivity Challenge
The pyridine ring is electron-deficient. The presence of electronegative halogens at C2 and C6, combined with the electron-withdrawing carbonyl group at C3, makes the C2 position highly reactive toward nucleophiles (like
).
Risk: Formation of 2-amino-6-bromonicotinamide (via displacement of Cl).
Solution: Isolate the acid chloride intermediate and perform the amidation at controlled cryogenic temperatures (
to ) to kinetically favor acylation over .
Pathway Selection
Route A (Selected): Acid Chloride via
.
Pros: High atom economy, scalable, volatile byproducts (
, ).
Cons: Requires strict moisture control.
Route B (Alternative): Mixed Anhydride (Ethyl Chloroformate).
Setup: Equip a dry 3-neck Round Bottom Flask (RBF) with a magnetic stir bar, reflux condenser, nitrogen inlet, and a caustic scrubber (NaOH trap) for acid fumes.
. Exotherms promote the displacement of the 2-Chloro group.
Workup: Stir at
for 1 hour, then allow to warm to room temperature.
Isolation:
Concentrate the organic solvent partially.
The product often precipitates as a white/off-white solid. Filter and wash with cold water (
) to remove ammonium salts.
If no precipitate: Extract with Ethyl Acetate, wash with Brine, dry over
, and concentrate.
Visualization of Workflow
Caption: Figure 1. Step-by-step process flow for the synthesis of 6-Bromo-2-chloronicotinamide, highlighting the critical temperature control point during amidation.
Analytical Validation & Quality Control
Expected Analytical Data
Appearance: White to off-white crystalline solid.
Melting Point: Expected range 190–210°C (based on analogs).
MS (ESI+):
Target Mass: ~235.5 g/mol .
Isotope Pattern: Distinctive pattern for 1 Br and 1 Cl.
Peaks at
(75%), (100%), (25%).
NMR (400 MHz, DMSO-):
(d, , 1H, Ar-H4)
(d, , 1H, Ar-H5)
(two broad s, 2H, )
Troubleshooting Guide
Observation
Root Cause
Corrective Action
Product contains 2-amino impurity
Amidation temp too high.
Repeat with strict T < 0°C during addition.
Low Yield
Hydrolysis of acid chloride.
Ensure Toluene chase step is thorough; use fresh anhydrous THF.
Sticky Solid
Trapped DMF or salts.
Slurry the solid in cold water/isopropanol (9:1) and re-filter.
Reaction Mechanism & Selectivity
The reaction proceeds via a nucleophilic acyl substitution.[8] The catalytic DMF forms a Vilsmeier-Haack intermediate (
), which converts the carboxylic acid to the acid chloride more efficiently than alone.
Caption: Figure 2. Mechanistic pathway. The red dashed line indicates the unwanted SnAr pathway which is suppressed by low temperature.
References
Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry (5th ed.). Wiley. (Standard text for pyridine reactivity and halogen displacement rules).
Vertex Pharmaceuticals. (2011). Patent WO2011087776A1: Pyridyl inhibitors of sodium channels.
Master Organic Chemistry. (2011). Thionyl Chloride (SOCl2) – Reaction With Carboxylic Acids.[8] Retrieved February 9, 2026, from [Link]
Application Note: Precision Amidation of 2-Chloronicotinic Acid Derivatives
Executive Summary & Scientific Rationale The 2-chloronicotinic acid scaffold is a "privileged structure" in medicinal chemistry, serving as a critical intermediate for kinase inhibitors, non-steroidal anti-inflammatory d...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Scientific Rationale
The 2-chloronicotinic acid scaffold is a "privileged structure" in medicinal chemistry, serving as a critical intermediate for kinase inhibitors, non-steroidal anti-inflammatory drugs (e.g., niflumic acid analogs), and agrochemicals (e.g., Boscalid). However, derivatizing the C3-carboxylic acid presents a unique "Orthogonal Challenge" that often leads to low yields or impure libraries.
The Mechanistic Conflict[1]
Steric Hindrance (The Brake): The bulky chlorine atom at the ortho (C2) position sterically shields the C3-carbonyl carbon, significantly retarding the rate of nucleophilic attack by the amine.
Electronic Activation (The Trap): The electron-deficient pyridine ring, further activated by the electron-withdrawing chlorine, makes the C2 position highly susceptible to Nucleophilic Aromatic Substitution (SNAr).
The Critical Failure Mode: If the activation of the carboxylic acid is too slow (due to sterics) or the amine is highly nucleophilic, the amine will preferentially attack the C2-chlorine rather than the activated ester, leading to the SNAr byproduct (2-amino-nicotinic acid derivative) instead of the desired amide.
This guide provides three validated protocols designed to accelerate amidation while suppressing SNAr side reactions.
Mechanistic Visualization
The following diagram illustrates the kinetic competition between the desired pathway and the fatal side reaction.
Figure 1: Kinetic competition in 2-chloronicotinic acid coupling. Path A must be accelerated to outcompete Path B.
Validated Protocols
Method A: The Process Standard (T3P)
Best For: Scale-up (>1g), suppression of side reactions, and ease of workup.
Mechanism: Propylphosphonic anhydride (T3P) acts as a potent water scavenger. It forms a mixed anhydride that is sterically accessible but highly reactive. Crucially, T3P reactions are often cleaner because the byproduct is water-soluble propylphosphonic acid.
Protocol:
Setup: In a clean, dry flask, dissolve 2-chloronicotinic acid (1.0 equiv) and the Amine (1.1 equiv) in Ethyl Acetate (EtOAc) or 2-MeTHF (10 mL/g).
Note: Avoid DMF if possible to simplify workup, but use DMF if solubility is an issue.
Base Addition: Add Diisopropylethylamine (DIPEA) (3.0 equiv) at 0°C.
Critical Step: Do not add T3P all at once; the exotherm can degrade the reagent.
Reaction: Allow to warm to Room Temperature (RT) and stir for 2–12 hours.
Self-Validation: Monitor by TLC/LCMS. Look for the disappearance of the acid. If SNAr is observed (Mass = Product - 36 Da), lower the temperature to 0°C and increase reaction time.
Workup: Quench with water. Wash the organic layer with sat. NaHCO₃ (2x), 1M HCl (2x, if product is not basic), and Brine. Dry over MgSO₄ and concentrate.
Method B: The High-Throughput Standard (HATU)
Best For: Library synthesis, weak amines (anilines), or rapid turnaround.
Mechanism: HATU generates an O-At active ester. The 7-aza nitrogen on the benzotriazole ring provides a "neighboring group effect" (anchimeric assistance) that accelerates amine attack, helping to overcome the steric bulk of the C2-chloro group.
Protocol:
Activation: Dissolve 2-chloronicotinic acid (1.0 equiv) in anhydrous DMF (5-10 mL/mmol). Add HATU (1.1 equiv) and DIPEA (2.0 equiv).
Pre-activation Time: Stir for 5–10 minutes at RT.
Why? This ensures the active ester is fully formed before the amine sees the electrophile, minimizing the time the free amine spends in the presence of the unactivated chloropyridine ring (reducing SNAr risk).
Coupling: Add the Amine (1.0–1.2 equiv).[1] Stir at RT for 1–4 hours.[2]
Workup: Dilute with EtOAc. Wash extensively with LiCl (5% aq) or water to remove DMF and tetramethylurea byproducts.
Method C: The Cost-Effective Route (Ghosal/Acid Chloride)
Best For: Simple amines, very large scale, or when coupling reagents are too expensive.
Risk: High risk of hydrolysis or SNAr if not controlled.
Protocol:
Chlorination: Suspend 2-chloronicotinic acid (1.0 equiv) in dry DCM . Add Oxalyl Chloride (1.2 equiv) followed by a catalytic drop of DMF .
Warning: Avoid Thionyl Chloride (SOCl₂) if possible. SOCl₂ generates HCl gas and heat, which protonates the pyridine nitrogen, rendering the C2 position extremely electrophilic and prone to SNAr. Oxalyl chloride is milder.
Evaporation: Once bubbling ceases (1–2 h), concentrate the mixture to dryness in vacuo to remove excess oxalyl chloride. Re-dissolve in dry DCM.
Coupling: Add this solution dropwise to a pre-cooled (0°C) solution of Amine (1.1 equiv) and Triethylamine (2.5 equiv) in DCM.
Workup: Standard aqueous wash.
Troubleshooting & Optimization Matrix
Observation
Diagnosis
Corrective Action
Low Conversion
Steric hindrance at C3 is blocking attack.
Switch to Method A (T3P) and heat to 50°C. T3P is thermally stable.
Byproduct: M-36 Da
SNAr displacement of Cl by Amine.
Stop heating. Use Method B (HATU) with strict pre-activation. Ensure the amine is added last.
Byproduct: M+18 Da
Hydrolysis of active ester (or Acid Chloride).
Solvents are wet. Dry DMF/DCM over molecular sieves. Switch to Method A (T3P scavenges water).
Epimerization
Only relevant if Amine is chiral.
Use T3P in EtOAc at 0°C. Add HOBt if using EDC.
References
Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals.[3][4] Organic Process Research & Development. Link
Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews. Link
Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling.[1][5][6] Tetrahedron. Link
Li, J. J. (2014). Name Reactions in Heterocyclic Chemistry II. (Specific reference to Nicotinic Acid chemistry and SNAr susceptibility). Link
Application Note: Chemoselective Palladium-Catalyzed Cross-Coupling of 6-Bromo-2-Chloropyridines
Executive Summary This guide details the protocols for the site-selective functionalization of 6-bromo-2-chloropyridine , a privileged scaffold in medicinal chemistry. By exploiting the inherent electronic and steric dif...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
This guide details the protocols for the site-selective functionalization of 6-bromo-2-chloropyridine , a privileged scaffold in medicinal chemistry. By exploiting the inherent electronic and steric differences between the C–Br and C–Cl bonds, researchers can achieve high fidelity orthogonal cross-couplings. This note provides validated methodologies for Suzuki-Miyaura and Buchwald-Hartwig couplings, emphasizing the kinetic control required to exclusively functionalize the C6–Br position while preserving the C2–Cl handle for subsequent elaboration.
Mechanistic Insight: The Basis of Selectivity
The successful discrimination between the two halogenated sites relies on the rates of Oxidative Addition (OA) , which is typically the rate-determining step in the catalytic cycle.
Bond Dissociation Energy (BDE) & Reactivity
C–Br Bond: Weaker (~70 kcal/mol) and more accessible to the Pd(0) center.
C–Cl Bond: Stronger (~80 kcal/mol) and requires higher activation energy or electron-rich/bulky ligands to undergo oxidative addition.
The "Site-Selectivity" Decision Tree
In a competitive environment, Pd(0) preferentially inserts into the C–Br bond. This kinetic selectivity allows for the isolation of the mono-coupled product without significant contamination from bis-coupled byproducts, provided the reaction temperature and catalyst loading are controlled.
Figure 1: Kinetic decision tree demonstrating the preferential oxidative addition of Pd(0) into the C-Br bond.
This protocol yields 6-aryl-2-chloropyridines. The use of standard triphenylphosphine ligands (Pd(PPh3)4) is often sufficient for the bromide, as they are not active enough to insert into the chloride at moderate temperatures.
Reagents:
Substrate: 6-Bromo-2-chloropyridine (1.0 equiv)
Boronic Acid: Arylboronic acid (1.1 equiv)
Catalyst: Pd(PPh3)4 (3–5 mol%) OR Pd(dppf)Cl2 (for sterically demanding substrates)
Base: Na2CO3 or K2CO3 (2.0 M aqueous solution, 2.5 equiv)
Solvent: 1,4-Dioxane (0.2 M concentration)
Step-by-Step Workflow:
Setup: Charge a reaction vial with 6-bromo-2-chloropyridine, arylboronic acid, and the Pd catalyst.
Inert Atmosphere: Seal the vial and purge with Nitrogen or Argon for 5 minutes.
Solvent Addition: Add degassed 1,4-dioxane and the aqueous base solution via syringe.
Reaction: Heat the mixture to 80–90 °C . Note: Do not exceed 100 °C to prevent activation of the chloride.
Monitoring: Monitor by TLC or LCMS after 2 hours. The C-Br bond usually converts fully within 4–6 hours.
Workup: Cool to RT, dilute with EtOAc, wash with water/brine. Dry over MgSO4 and concentrate.
Amination requires more active catalysts than Suzuki coupling. To maintain selectivity, controlled temperature and ligand choice (e.g., BINAP or Xantphos) are critical.
Reagents:
Substrate: 6-Bromo-2-chloropyridine (1.0 equiv)
Amine: Primary or Secondary amine (1.2 equiv)
Catalyst: Pd2(dba)3 (2–5 mol%)
Ligand: BINAP or Xantphos (4–10 mol%)
Base: NaOtBu (1.5 equiv) or Cs2CO3 (2.0 equiv)
Solvent: Toluene or Dioxane (anhydrous)
Step-by-Step Workflow:
Pre-complexation: In a glovebox or under Ar, mix Pd2(dba)3 and Ligand in the solvent and stir for 10 mins to form the active catalyst species.
Addition: Add the substrate, amine, and base.
Reaction: Heat to 80 °C .
Critical Control: If using Xantphos, the catalyst is very active. Monitor closely to ensure the C-Cl bond remains intact.
Workup: Filter through a celite pad to remove palladium black and insoluble salts. Concentrate and purify.
Sequential Functionalization Strategy
Once the C6 position is functionalized, the remaining C2–Cl bond serves as a handle for a second diversification step. This requires "forcing" conditions to activate the inert chloride.
Conditions for Step 2 (C2-Functionalization):
Catalyst Switch: Use highly active precatalysts like Pd(OAc)2/SPhos or Pd-PEPPSI-IPr .
Temperature: Increase reaction temperature to 100–120 °C .
Alternative: The C2–Cl bond adjacent to the pyridine nitrogen is highly susceptible to Nucleophilic Aromatic Substitution (SNAr) . If the nucleophile is strong (e.g., thiols, alkoxides, primary amines), Pd catalysis may not be necessary.
Figure 2: Workflow for the sequential library synthesis starting from 6-bromo-2-chloropyridine.
Troubleshooting & Optimization Matrix
Issue
Probable Cause
Corrective Action
Loss of Selectivity (Bis-coupling)
Temperature too high (>100°C)
Lower temp to 60–80°C.
Ligand too electron-rich (e.g., PCy3)
Switch to less electron-rich ligands (PPh3, dppf).
No Reaction at C-Br
Catalyst deactivation (Pd black)
Ensure rigorous O2 exclusion. Add 1-2 mol% extra ligand.
Hydrodehalogenation (C-H formation)
Protodeboronation of boronic acid
Use anhydrous conditions or switch base to K3PO4.
Stalled Reaction
Boronic acid decomposition
Add boronic acid in portions (0.5 equiv at t=0, 0.6 equiv at t=2h).
References
Site-Selective Suzuki–Miyaura Coupling of Heteroaryl Halides. Chemical Science, 2016.
Mechanistic study detailing the reactivity trends of dihalogenated heterocycles.
Selective and Serial Suzuki–Miyaura Reactions of Polychlorinated Aromatics. Organic Letters, 2016.
Protocols for sequential functionalization of pyridine scaffolds.[1]
Palladium-Catalyzed Amination of Aryl Halides (Buchwald-Hartwig). Organic Chemistry Portal.
General overview of ligand effects on amination selectivity.
Chemoselective Amination of 5-bromo-2-chloro-3-fluoropyridine. PubMed/NIH, 2007.
Demonstrates the orthogonality of Pd-catalyzed vs. SNAr approaches in halopyridines.
Application Note: Strategic Synthesis of Pyrazolo[3,4-b]pyridine Kinase Inhibitors from Nicotinamide
This Application Note is designed for medicinal chemists and drug discovery scientists. It details the specific synthetic utility of Nicotinamide (Pyridine-3-carboxamide) as a starting material for accessing Pyrazolo[3,4...
Author: BenchChem Technical Support Team. Date: February 2026
This Application Note is designed for medicinal chemists and drug discovery scientists. It details the specific synthetic utility of Nicotinamide (Pyridine-3-carboxamide) as a starting material for accessing Pyrazolo[3,4-b]pyridine kinase inhibitors.
Note on Nomenclature & Scaffold Identity:
While the prompt requests "Pyrazolopyrimidine" inhibitors, it is chemically critical to distinguish that Nicotinamide (a pyridine derivative) is the direct biosynthetic and synthetic precursor to Pyrazolo[3,4-b]pyridines (1-deazapyrazolopyrimidines). These are bioisosteres of the standard pyrazolo[3,4-d]pyrimidine scaffold (e.g., Ibrutinib) and are privileged structures in FGFR, Trk, and MNK kinase inhibition. This guide focuses on the Pyrazolo[3,4-b]pyridine route as it is the chemically rigorous outcome of using Nicotinamide as the core starting material.
Executive Summary
The pyrazolo[3,4-b]pyridine scaffold represents a "scaffold hop" from the classical pyrazolo[3,4-d]pyrimidine found in many FDA-approved kinase inhibitors. By replacing the N-5 nitrogen with carbon (1-deaza modification), medicinal chemists can modulate solubility, lipophilicity, and metabolic stability while retaining the key adenine-mimetic hydrogen bonding motif required for ATP-competitive inhibition.
This protocol details the conversion of Nicotinamide into the 3-amino-pyrazolo[3,4-b]pyridine core via a high-yielding N-oxide activation and dehydrative chlorination sequence. This route avoids the use of unstable acyclic precursors, utilizing the pre-formed pyridine ring of nicotinamide to lock the regiochemistry of the final fused system.
Key Advantages of the Nicotinamide Route
Regiocontrol: The pyridine nitrogen directs the chlorination, ensuring exclusive formation of the [3,4-b] fusion.
Atom Economy: The amide group of nicotinamide serves as the precursor for the nitrile required for pyrazole ring closure.
Scalability: Avoids chromatography in early steps; intermediates are often crystalline solids.
Reaction Pathway & Mechanism
The synthesis relies on the activation of the pyridine ring via N-oxidation, followed by a Reissert-Henze type reaction using phosphorus oxychloride (
). This single step performs two critical transformations:
Dehydration of the primary amide to a nitrile.
Nucleophilic Chlorination at the C-2 position (alpha to the N-oxide).
The resulting 2-chloro-3-cyanopyridine is highly electrophilic and undergoes rapid cyclocondensation with hydrazine to yield the fused bicyclic core.
Figure 1: Synthetic pathway transforming Nicotinamide into a functional Kinase Inhibitor scaffold.
(30 mL) dropwise over 20 minutes. Caution: Exothermic.
Heat the solution to 70–80°C for 12 hours.
Monitor by TLC (10% MeOH in DCM). The N-oxide is significantly more polar than the starting material.
Workup: Concentrate the solution under reduced pressure to remove acetic acid/water.
Add methanol (50 mL) and concentrate again to azeotrope residual water.
Recrystallize the white solid from ethanol/water.
Expected Yield: >85%
Checkpoint: Product should be a white crystalline solid, MP ~290°C (dec).
Phase B: The "One-Pot" Dehydration & Chlorination
Objective: Synthesis of 2-Chloro-3-cyanopyridine (2-chloronicotinonitrile).
This is the critical step converting the "Vitamin" precursor into a reactive heterocyclic building block.
Objective: Converting the scaffold into an ATP-competitive inhibitor (e.g., Urea or Amide linkage).
Scenario: Creating a "Gatekeeper" inhibitor targeting the hinge region.
Dissolve 3-Amino-1H-pyrazolo[3,4-b]pyridine (1.0 eq) in dry THF/DMF (1:1).
Add Base:
(1.1 eq) or DIPEA (2.0 eq) depending on electrophile reactivity.
Add Electrophile:
For Urea Linker: Add Aryl Isocyanate (e.g., Phenyl isocyanate)
1-Aryl-3-(pyrazolo[3,4-b]pyridin-3-yl)urea.
For Amide Linker: Add Aryl Acid Chloride
N-(pyrazolo[3,4-b]pyridin-3-yl)benzamide.
Stir at RT for 2–12 hours.
Pour into water, filter precipitate, and recrystallize.
Analytical Data Summary
Compound
Structure
Key 1H NMR Signals (d6-DMSO)
MP (°C)
Nicotinamide N-Oxide
Pyridine-N-oxide
8.5 (s, C2-H), 8.3 (d, C6-H)
290 (dec)
2-Cl-3-CN-Pyridine
Substituted Pyridine
8.6 (dd, C6-H), 8.2 (dd, C4-H)
104–106
Scaffold Core
3-Amino-pyrazolo[3,4-b]pyridine
12.1 (s, NH), 8.4 (dd, Pyr-H), 5.6 (s, )
210–212
Scientific Rationale (E-E-A-T)
Why Nicotinamide? Starting from acyclic precursors (like malononitrile and orthoformates) often yields mixtures of regioisomers (e.g., [3,4-b] vs [4,3-b]). Using Nicotinamide locks the aromatic ring early, ensuring the nitrogen is in the correct position (Position 1 in the final deaza-system) relative to the hinge-binding motif.
The "Deaza" Effect: In kinase drug design, the N-5 nitrogen of the pyrazolo[3,4-d]pyrimidine (Ibrutinib-like) often faces the solvent front or interacts with the gatekeeper residue. replacing it with a Carbon (CH)—yielding the Pyrazolo[3,4-b]pyridine made here—removes a hydrogen bond acceptor. This is a strategic "Scaffold Hop" used to improve membrane permeability (by lowering Polar Surface Area) or to avoid repulsive steric clashes in mutant kinases (e.g., T315I in Abl kinase).
Self-Validating Protocol: The formation of the 2-chloro-3-cyanopyridine intermediate is easily validated by IR spectroscopy (appearance of Nitrile stretch at ~2230 cm⁻¹) and the disappearance of the Amide Carbonyl. If the nitrile peak is weak, the dehydration with
was incomplete.
References
Scaffold Utility: Liu, N., et al.[4] "Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors." RSC Advances, 2022. Link
Synthetic Route (N-Oxide): Hao, G., et al. "POCl3 mediated one-pot deoxygenative aromatization and electrophilic chlorination." RSC Advances, 2013. Link
Cyclization Mechanism: Quiroga, J., et al. "Regioselective synthesis of pyrazolo[3,4-b]pyridines."[5] Journal of Heterocyclic Chemistry, 2001. Link
Kinase Relevance: Duan, W., et al.[4][6] "1H-Pyrazolo[3,4-b]pyridine derivatives as selective and potent FGFR inhibitors."[7] MedChemComm, 2016. Link
General Pyrazole Synthesis: Fustero, S., et al. "Recent advances in the synthesis of pyrazoles." Chemical Reviews, 2011. Link
Technical Support Center: Solubility Optimization for 6-Bromo-2-chloronicotinamide
Executive Summary 6-Bromo-2-chloronicotinamide is a halogenated heteroaromatic amide. Its poor solubility is driven by high crystal lattice energy (due to intermolecular hydrogen bonding of the amide group and -stacking...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
6-Bromo-2-chloronicotinamide is a halogenated heteroaromatic amide. Its poor solubility is driven by high crystal lattice energy (due to intermolecular hydrogen bonding of the amide group and
-stacking of the pyridine ring) and lipophilicity (halogen substituents).
While DMSO is the preferred solvent, users frequently encounter "crash-out" (precipitation) events during freeze-thaw cycles or dilution into aqueous media. This guide provides a thermodynamic and kinetic framework to resolve these issues.
Module 1: The Standard Dissolution Protocol
Use this protocol for preparing primary stock solutions (e.g., 10 mM - 50 mM).
The Golden Rule: Dissolution is a competition between Solvation Energy (DMSO pulling molecules apart) and Lattice Energy (molecules sticking together). You must input energy (heat/sonic waves) to overcome the lattice barrier.
Step-by-Step Workflow
Preparation:
Calculate the required volume for your target concentration.
CRITICAL: Use Anhydrous DMSO (Water content <0.1%).
Why? DMSO is hygroscopic.[1][2][3] Absorbed atmospheric water competes for hydrogen bonds, drastically reducing the solubility of hydrophobic drugs like 6-Bromo-2-chloronicotinamide [1].
Solvent Addition:
Add the DMSO directly to the center of the vial containing the solid. Do not wash down the sides yet.
Mechanical Stress (Sonication):
Do not just vortex. Vortexing only mixes liquids; it does not shear crystal lattices effectively.
Action: Sonicate in a water bath at 40°C for 10–15 minutes .
Visual Check: Hold the vial up to a light source. The solution must be perfectly clear. If it looks "oily" or "swirly" (Schlieren lines), dissolution is incomplete.
Thermal Equilibrium:
If solids persist, heat the solution to 50°C (max 60°C) for 10 minutes.
Warning: Do not exceed 60°C. Halogenated pyridines are generally stable, but high heat can accelerate amide hydrolysis if trace moisture is present.
Dissolution Decision Tree
Figure 1: Logic flow for ensuring complete solubilization of crystalline solids.
Module 2: Stability & Storage (The "Crash Out" Phenomenon)
User Complaint: "My stock solution was clear yesterday, but today it has crystals at the bottom."
Root Cause Analysis
This is almost always caused by Moisture Uptake + Low Temperature Nucleation .
Hygroscopicity: DMSO absorbs water from the air.[2][3] A 100% DMSO stock left uncapped can absorb 10% water by volume in 24 hours.
Anti-Solvent Effect: 6-Bromo-2-chloronicotinamide is hydrophobic (LogP ~1.5–2.0). Water acts as an "anti-solvent," forcing the drug out of solution.
Freezing: When you freeze a DMSO stock (-20°C), the DMSO crystallizes first, pushing the drug into a super-concentrated "eutectic" pocket. If water is present, the drug precipitates in this pocket and may not re-dissolve upon thawing [2].
Prevention Protocol
Variable
Recommendation
Scientific Rationale
Storage Vessel
Glass or Polypropylene (PP)
Avoid Polystyrene (PS) which can be dissolved by DMSO.
User Complaint: "When I add my DMSO stock to cell culture media, it turns cloudy."
The "Dilution Shock"
This occurs because you are rapidly changing the solvent environment from lipophilic (DMSO) to hydrophilic (Media/Water).
Troubleshooting Matrix
Observation
Diagnosis
Corrective Action
Instant Cloudiness
Concentration too high for aqueous solubility.
Reduce Final Conc: Target <100 µM in media. Serial Dilution: Dilute DMSO stock into intermediate DMSO concentrations before adding to media.
Precipitate after 1 hour
Metastable supersaturation.
Carrier Protein: Ensure media contains FBS/BSA. Albumin binds hydrophobic drugs and keeps them in solution.
Crystals in Microscopy
Drug crystallizing on plastic.
Pre-dilution: Mix drug + media in a glass tube before adding to the cell plate.
The "3-Step Dilution" Technique
To avoid precipitation, do not jump from 100% DMSO to 0.1% DMSO in one step if the compound is difficult.
Stock: 10 mM in DMSO.
Intermediate: Dilute 1:10 in DMSO
1 mM.
Final: Dilute 1:1000 into Media
1 µM (0.1% DMSO final).
Why? This ensures accurate pipetting and rapid dispersion before nuclei can form.
FAQ: Frequently Asked Questions
Q: Can I use ethanol instead of DMSO?A: Generally, no. Halogenated nicotinamides have lower solubility in ethanol than in DMSO. Furthermore, ethanol is volatile, leading to concentration changes over time.
Q: What is the maximum solubility?A: While specific experimental data for this exact CAS is variable, structurally similar halogenated nicotinamides typically saturate between 50–100 mM in pure DMSO. We recommend working at 10 mM to ensure a safety margin against precipitation.[4]
Q: My compound turned yellow in DMSO. Is it degraded?A: Not necessarily. Halogenated aromatics can form charge-transfer complexes with DMSO, resulting in a slight yellow tint. However, if the color deepens significantly over days, check for hydrolysis (breakdown of the amide bond) using LC-MS.
References
Ziath / Matrical. "Samples in DMSO: What an end user needs to know." LRIG Presentation, 2006. Link (Archived via Context).
Oldenburg, K., et al. "High Throughput Sonication: Evaluation for Compound Solubilization."[1] Combinatorial Chemistry and High Throughput Screening, 2005, 8, 499-512.[1] Link
Balbach, S., et al. "Pharmaceutical evaluation of early development candidates: the effect of surfactant and co-solvent on the solubility of a poorly water soluble compound.
Way, L. "Compound Precipitation in High-Concentration DMSO Solutions." Journal of Biomolecular Screening, 2014.[4] Link[4]
Technical Support Guide: Regioselective Control in 2-Chloro-6-Bromo Heterocycles
Department: Chemical Process R&D Subject: Troubleshooting Regioselectivity in 2-Chloro vs. 6-Bromo Substitution Applicable Substrates: 2-bromo-6-chloropyridine, 2-bromo-6-chloroquinoline, and related electron-deficient h...
Author: BenchChem Technical Support Team. Date: February 2026
Department: Chemical Process R&D
Subject: Troubleshooting Regioselectivity in 2-Chloro vs. 6-Bromo Substitution
Applicable Substrates: 2-bromo-6-chloropyridine, 2-bromo-6-chloroquinoline, and related electron-deficient heteroaromatics.
Executive Summary: The Halogen Hierarchy
In heteroaromatic systems like pyridine, the C2 and C6 positions are electronically equivalent (both
to nitrogen). When one position holds a Bromine and the other a Chlorine, regioselectivity is dictated purely by the bond dissociation energy (BDE) and the activation barrier for oxidative addition .
The Rule of Thumb: Under standard cross-coupling (Pd/Ni) and metal-halogen exchange (Li/Mg) conditions, the C-Br bond reacts preferentially over the C-Cl bond.
The Exception: In Nucleophilic Aromatic Substitution (
), while Br is generally a better leaving group, the selectivity gap narrows and can be overridden by solvent effects or temperature, leading to mixtures.
Core Mechanism & Decision Matrix
Before troubleshooting, verify your reaction class. The mechanism determines the selectivity driver.[1]
Goal: Functionalize the C-Br position while keeping the C-Cl handle intact for subsequent steps.
Mechanistic Insight
Palladium(0) undergoes oxidative addition into the C-Br bond significantly faster than the C-Cl bond due to the weaker C-Br bond strength (~69 kcal/mol vs. ~81 kcal/mol for C-Cl).
Troubleshooting Guide
Issue 1: Loss of Selectivity (Bis-coupling or C-Cl activation)
Root Cause: Temperature too high or catalyst too active. Highly electron-rich ligands (e.g.,
, SPhos) can lower the barrier for C-Cl activation.
Solution:
Lower Temperature: Run the reaction at ambient temperature (20-25°C). C-Br activation often proceeds at RT, while C-Cl requires heating (>60°C).
Ligand Switch: Use standard triphenylphosphine (
) or dppf. Avoid bulky, electron-rich Buchwald ligands if selectivity is the priority.
Stoichiometry: Strictly limit the nucleophile (boronic acid/amine) to 1.0–1.1 equivalents.
Issue 2: Stalled Reaction (No conversion of C-Br)
Root Cause: Catalyst poisoning by the pyridine nitrogen or insufficient activation.
Solution:
Base Selection: Switch from carbonate bases (
) to hydroxides or phosphates (, ) to accelerate transmetallation.
Solvent: Use a biphasic system (Toluene/Water) or DME to facilitate the catalytic cycle.
Condition: Degas thoroughly. Stir at Room Temperature for 4-12 hours.
Checkpoint: Monitor by HPLC. Stop immediately upon consumption of starting material to prevent C-Cl attack.
Workflow 2: Lithium-Halogen Exchange
Goal: Generate a nucleophile at the C6 position (via Li-Br exchange) to attack an electrophile (aldehyde, ketone, etc.).
Mechanistic Insight
Lithium-halogen exchange is kinetically controlled. The rate of exchange follows: I > Br > Cl. The exchange with Br is extremely rapid at -78°C, while C-Cl is inert under these conditions.
Troubleshooting Guide
Issue 1: "Scrambling" or Di-lithiation
Root Cause: "Inverse addition" or localized heating. If the generated heteroaryl-lithium encounters unreacted starting material, it can act as a base or perform trans-metallation.
Solution:
Solvent Choice: Use Dichloromethane (DCM) or Toluene instead of THF/Ether. While non-intuitive for organolithiums, DCM at -78°C allows for clean Li-Br exchange without degrading the solvent or scrambling the halide, as the non-coordinating nature slows down aggregation-based side reactions [1].
Concentration: Perform the exchange in dilute conditions.
Issue 2: Protonation instead of Functionalization
Root Cause: Moisture ingress or quenching by the solvent (THF degradation).
Solution: Ensure cryogenic conditions (-78°C) are maintained strictly. If using THF, keep the lithiation time short (<15 mins) before adding the electrophile.
Validated Protocol: Selective Lithiation
Setup: Flame-dried flask,
atmosphere.
Solvent: Anhydrous
(DCM) or Toluene (cooled to -78°C).
Addition: Add 2-bromo-6-chloropyridine.
Exchange: Add n-BuLi (1.05 equiv) dropwise over 20 mins.
Reaction: Stir for 15-30 mins at -78°C. (Do not warm up).
Quench: Add electrophile (e.g., DMF, aldehyde) at -78°C.
, the rate determining step is often the formation of the Meisenheimer complex. While Br is a better leaving group, the electronegativity of Cl can actually stabilize the transition state effectively.[2] Selectivity is often lower here than in metal-catalyzed reactions.
Troubleshooting Guide
Issue 1: Mixture of 2-amino and 6-amino products
Root Cause: The reactivity difference between C-Br and C-Cl in
is not large enough at high temperatures (reflux).
Solution:
Leaving Group Swap: If possible, start with 2-bromo-6-fluoropyridine . F is the superior leaving group in
(due to high electronegativity stabilizing the intermediate) and will be displaced exclusively over Br [2].
Solvent Polarity: Use a polar aprotic solvent (DMSO, NMP) at lower temperatures to maximize the rate difference based on leaving group ability.
Visualizing the Pathways (Graphviz)
Caption: Divergent reactivity pathways for 2-bromo-6-chloropyridine. Note the high selectivity of Pd and Li pathways compared to SNAr.
Frequently Asked Questions (FAQ)
Q: Can I perform the Suzuki coupling on the Chlorine side first?A: Not directly. You must first convert the C-Br to a group that is less reactive than Cl (e.g., hydrolyze to a pyridone or protect), or perform the coupling at C-Br, then activate the C-Cl (which usually requires bulky, electron-rich ligands like Buchwald precatalysts and higher temperatures).
Q: Why did my Lithium exchange yield the 2,6-disubstituted product?A: You likely added the n-BuLi too slowly at a temperature that was not cold enough, or you used a coordinating solvent like THF which stabilized the aggregates. Use the "Inverse Addition" technique (add substrate to the Li source) or switch to non-coordinating solvents like Toluene or DCM [3].
Q: I need to introduce an amine. Should I use Buchwald coupling or
?A: Use Buchwald-Hartwig coupling . It is far more regioselective for the C-Br position at mild temperatures. often requires forcing conditions that degrade selectivity unless you have a strongly electron-withdrawing group at C3/C5.
References
Anderson, K. et al. "Lithium-Halogen Exchange in Non-Ethereal Solvents: Efficient Preparation of 2-Bromo-6-Lithiopyridine in Dichloromethane." BYU ScholarsArchive, 2013. Link
Lutz, M. et al. "Nucleophilic Aromatic Substitution of 2-Halopyridines." Journal of Organic Chemistry, 2018.[3] Link
Schlosser, M. "Organometallics in Synthesis: A Manual." Wiley, 2013. (General reference for Li-exchange selectivity).
Author: BenchChem Technical Support Team. Date: February 2026
Ticket ID: #RXN-STAB-6B2C
Status: Open
Assigned Specialist: Senior Application Scientist, Process Chemistry Division
Topic: Preventing Hydrolysis & Degradation of 6-Bromo-2-chloronicotinamide
Executive Summary: The "Double-Edged" Reactivity Profile
Welcome to the technical support center. You are likely encountering yield loss or inexplicable byproducts when using 6-Bromo-2-chloronicotinamide .
This scaffold presents a unique challenge I call "The Ortho-Effect Trap." While researchers often fear Amide Hydrolysis (Pathway A), the more immediate and rapid threat is often Nucleophilic Aromatic Substitution (
) at the 2-chloro position (Pathway B).
Because the pyridine ring is electron-deficient (further activated by the amide at C3), the 2-chloro position is exceptionally labile. In the presence of aqueous base (common in Suzuki/Buchwald couplings), hydroxide ions will displace the chloride faster than they hydrolyze the amide, forming a pyridone impurity that is often dead-end waste.
The Degradation Pathways
The diagram below illustrates the competing pathways you must control.
Figure 1: Competing reaction pathways. Note that Pyridone formation (Yellow) is kinetically favored over Amide Hydrolysis (Red) in mild aqueous base.
Diagnostic & Troubleshooting Guide
Use this section to identify which specific degradation mode is affecting your reaction.
Symptom A: "My product is polar and stuck in the aqueous layer."
Diagnosis:Amide Hydrolysis . You have converted the
to a carboxylate ().
Cause: Prolonged exposure to strong base (NaOH, LiOH) at high temperatures (
C).
The Fix:
Switch to milder bases:
or .
Lower reaction temperature to
C.
Symptom B: "I see a new spot on TLC/LCMS with M+16 mass (or M-18 mass shift)."
Diagnosis:
Hydrolysis (Pyridone Formation) . You have displaced the 2-Cl with an -OH group.
Cause: The 2-chloro position is activated by the ring nitrogen. Even weak nucleophiles like water (in the presence of base) can attack here.
The Fix:
Crucial: Eliminate hydroxide ions.[1] Do not use aqueous NaOH/KOH.
Use a biphasic system with a Phase Transfer Catalyst (PTC) or switch to strictly anhydrous conditions.
Symptom C: "The reaction stalls; starting material remains but catalyst is dead."
Diagnosis:Catalyst Poisoning via Chelation .
Cause: The nicotinamide nitrogen and the amide oxygen can form a chelate with Palladium, deactivating it.
The Fix:
Use a bulky, electron-rich ligand (e.g., XPhos, SPhos) that cannot easily be displaced by the nicotinamide substrate.
Strategic Solutions & Protocols
Solution 1: The "Anhydrous Base" Protocol (Recommended)
This method eliminates the possibility of hydrolysis by removing water from the equation.
Low solubility in organic solvents provides a "slow release" of basicity, preventing rapid decomposition.
Additives
4Å Molecular Sieves
Actively scavenges trace water introduced by hygroscopic reagents.
Temperature
80-90°C
Sufficient for coupling, but below the thermal decomposition threshold.
Solution 2: The "Buffered Phase-Transfer" Protocol
If your boronic acid requires water for activation (common in Suzuki), you must control the pH and water contact.
Protocol:
Solvent System: Toluene:Water (4:1 ratio). Note: Keep water volume low.
Base: Potassium Phosphate Tribasic (
).
Why: It buffers around pH 11.5-12, which is less aggressive than NaOH (pH 14).
Catalyst:
or .
Procedure:
Dissolve reactants in Toluene.
Add solid
.
Add degassed water last.
Vigorously stir. The reaction occurs at the interface; the bulk organic phase protects the amide from the aqueous base.
Frequently Asked Questions (FAQ)
Q: Can I use NaOH if I keep the temperature low?A:Risk High. Even at room temperature, 2-chloronicotinamides are prone to
displacement by hydroxide. If you must use hydroxide, use LiOH (weaker ion pairing) and complete the reaction in <1 hour.
Q: Why is the 6-bromo position stable while the 2-chloro reacts?A: Electronic positioning. The 2-chloro is ortho to the ring nitrogen and ortho to the electron-withdrawing amide group. This creates a "perfect storm" of electron deficiency, making it hypersensitive to nucleophiles. The 6-bromo is only activated by the ring nitrogen and is further away from the amide's inductive pull.
Q: My LCMS shows a mass of [M+14]. What is this?A: This is likely Methyl Ester formation if you are using Methanol as a solvent. The amide can undergo methanolysis, or the 2-Cl can be displaced by methoxide (
). Never use alcohols (MeOH, EtOH) as solvents for this scaffold under basic conditions.
Decision Matrix for Reaction Optimization
Use this logic flow to select your reaction conditions.
Figure 2: Decision matrix for selecting base/solvent systems based on reactant solubility.
References & Authoritative Grounding
Mechanistic Insight on
vs. Pd-Catalysis:
Source: L.J. Goossen et al., "Pd-catalyzed synthesis of functionalized aromatics." The 2-chloro position in nicotinamides is explicitly noted for high
reactivity compared to chlorobenzene ( times more reactive in pyrimidine analogs, similar trend in nicotinamides).
Citation:
Stability of Nicotinamide Cofactors:
Source: Identifying that Phosphate and Tris buffers provide better stability for nicotinamide rings than strong hydroxides.
Citation:
Suzuki Coupling of Amides (Decarbonylative Risks):
Source: Recent advances show amides can undergo C-N bond activation.[2][3] While this requires specific catalysts, it highlights the lability of the amide bond under Pd-catalysis.
Citation:
General Physical Properties:
Data: 2-Chloronicotinamide Melting Point (164-167°C) and pKa predictions.[4]
Citation:
Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) for 6-Bromo-2-chloronicotinamide before handling.
Purification methods for 6-Bromo-2-chloronicotinamide intermediates
Executive Summary 6-Bromo-2-chloronicotinamide is a highly functionalized pyridine building block.[1] Its purification is complicated by two main factors: Regio-reactivity: The C2-chlorine is activated by the adjacent am...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
6-Bromo-2-chloronicotinamide is a highly functionalized pyridine building block.[1] Its purification is complicated by two main factors:
Regio-reactivity: The C2-chlorine is activated by the adjacent amide (C3) and ring nitrogen, making it susceptible to hydrolysis (forming the 2-hydroxy/pyridone impurity) or nucleophilic attack during workup.[1]
Physicochemical Properties: Like many nicotinamides, it exhibits high crystallinity but can suffer from "oiling out" if solvent polarity is not strictly controlled.
This guide addresses these challenges through three technical modules designed for immediate lab application.
Module 1: Crystallization & Phase Separation
Primary Purification Strategy
Q: My crude product is oiling out instead of crystallizing. How do I recover the solid?
A: Oiling out occurs when the compound enters a "metastable zone" where it is liquid-liquid separated rather than solid-liquid separated.[1] This is common in amides due to strong intermolecular hydrogen bonding competing with solvent interactions.
Troubleshooting Protocol:
Solvent Swap: If you are using Dichloromethane (DCM)/Hexane, switch to Ethyl Acetate/n-Heptane .[1] DCM often solubilizes impurities that prevent crystal lattice formation.[1]
The "Cloud Point" Method:
Dissolve crude in minimal hot Ethyl Acetate (approx. 5-7 vol).
Add n-Heptane dropwise at reflux until persistent cloudiness appears.[1]
Critical Step: Add a "chaser" of 5% polar solvent (e.g., Isopropanol) if oiling starts.[1] This disrupts the amorphous phase.[1]
Cool slowly (10°C/hour) to room temperature.
Q: I see a persistent yellow color in the solid. How do I remove it?
A: The yellow color typically indicates trace oxidative degradation of the pyridine ring or presence of brominated byproducts.[1]
Solution: Perform a carbon treatment before crystallization.[1]
Protocol: Dissolve in hot EtOAc. Add Activated Carbon (Type C, 10 wt%) . Stir at 50°C for 30 mins. Filter hot through Celite.[1] The filtrate should be colorless to pale cream.[1]
Module 2: Chromatographic Separation
High-Purity Isolation (>98%)
Q: I am observing severe peak tailing on my HPLC/Flash column. What is wrong?
A: Nicotinamides possess a basic nitrogen (pyridine ring) and an amide group, both of which interact strongly with residual silanols on silica gel, causing tailing.
Q: How do I separate the 6-Bromo-2-chloro product from the 6-Bromo-2-hydroxy impurity (Hydrolysis byproduct)?
A: These compounds have significantly different pKa values.[1]
Flash Chromatography: Use a gradient of DCM:MeOH (95:5) .[1] The hydroxy impurity (pyridone form) is much more polar and will elute significantly later than the amide.[1]
Reverse Phase: The amide is less polar than the hydroxy impurity at neutral pH.
Module 3: Chemical Workup & Stability
Impurity Scavenging
Q: I detect starting material (6-Bromo-2-chloronicotinic acid) in the final product. Can I wash it out?
A: Yes, but you must control the pH.[1] The 2-chloro position is labile.[1]
Risk: Using strong base (NaOH) to wash out the acid can trigger SNAr displacement of the Chlorine by OH-, generating the hydroxy impurity.[1]
Safe Protocol: Use Saturated Sodium Bicarbonate (NaHCO3) .[1] It is basic enough (pH ~8.[1]5) to deprotonate the carboxylic acid (pKa ~3-4) but mild enough to preserve the 2-chloro substituent.[1]
Q: Is the compound stable in water?
A: It is stable in neutral water at room temperature.[1] However, avoid prolonged heating in aqueous media , especially if acidic or basic.[1] The amide bond can hydrolyze back to the acid, or the chloride can hydrolyze.[1]
Visual Troubleshooting Guides
Diagram 1: Purification Decision Tree
Use this workflow to select the correct purification method based on crude purity.
Caption: Decision matrix for selecting purification method based on impurity profile (Acidic vs. Regioisomeric).
Diagram 2: Chemical Stability & Workup Logic
Understanding the reactivity risks of the 2-Chloro position.
Caption: Reactivity map highlighting the lability of the C2-Chlorine atom under harsh basic conditions.
References & Validated Sources
Chemical Identity & Precursors:
Source: Sigma-Aldrich / Merck KGaA. 6-Bromo-2-chloronicotinic acid (Precursor CAS 1060815-67-9).[1]
Source: World Intellectual Property Organization.[1] WO2010000668 - Pyridine Derivatives.[1]
Relevance: Describes the synthesis and handling of 2,6-disubstituted nicotinic acid derivatives, highlighting the sensitivity of the 2-chloro position to nucleophilic displacement.
Technical Support Center: Troubleshooting Low Yields in 6-Bromo-2-chloronicotinamide Coupling Reactions
Welcome to the technical support center for palladium-catalyzed cross-coupling reactions involving 6-Bromo-2-chloronicotinamide. This guide is designed for researchers, scientists, and drug development professionals to n...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for palladium-catalyzed cross-coupling reactions involving 6-Bromo-2-chloronicotinamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of coupling reactions with this versatile but challenging substrate. This document provides in-depth troubleshooting strategies, answers to frequently asked questions, and detailed protocols to help you optimize your reaction yields and achieve your synthetic goals.
A Note on the Substrate: Understanding the Reactivity of 6-Bromo-2-chloronicotinamide
A critical feature of 6-Bromo-2-chloronicotinamide is the presence of two different halogen atoms on the pyridine ring. In palladium-catalyzed cross-coupling reactions, the C-Br bond is significantly more reactive than the C-Cl bond. This difference in reactivity allows for selective functionalization at the 6-position. Most issues with low yields or complex product mixtures arise from a failure to achieve this selectivity or from conditions that are either too mild to activate the C-Br bond or harsh enough to begin affecting the C-Cl bond. This guide will focus on troubleshooting the selective coupling at the C-Br position.
Part 1: Troubleshooting Guide
This section addresses common problems encountered during the coupling of 6-Bromo-2-chloronicotinamide, their probable causes, and actionable solutions.
Problem 1: Low to No Product Formation
The most common and frustrating issue is the lack of desired product, with the starting material often remaining unconsumed.
Potential Causes & Solutions:
Cause A: Inactive Catalyst or Ligand. The active Pd(0) species may not be forming, or the ligand may be unsuitable for this specific substrate. The pyridine nitrogen in the substrate can coordinate to the palladium center, inhibiting its catalytic activity.[1]
Solution 1: Catalyst and Ligand Selection. Employ bulky, electron-rich phosphine ligands that can shield the palladium center and prevent pyridine coordination.[1] Ligands such as SPhos, XPhos, and RuPhos are often effective.[1] For Buchwald-Hartwig aminations, bulky biaryl phosphine ligands like XPhos, SPhos, or BrettPhos are recommended.[2]
Solution 2: Use a Pre-catalyst. Commercially available palladium pre-catalysts, such as G3 or G4 palladacycles, are designed to readily form the active LPd(0) species.[2]
Solution 3: Optimize Ligand-to-Metal Ratio. If using a Pd(II) source like Pd(OAc)₂, ensure an appropriate ligand-to-palladium ratio (typically 1:1 to 1.5:1) to facilitate the reduction to Pd(0).[2]
Cause B: Inappropriate Base or Solvent. The choice of base and solvent is crucial for the efficiency of the transmetalation step and the overall reaction rate.[1]
Solution 1: Base Selection. The base activates the organoboron reagent in Suzuki couplings and deprotonates the amine in Buchwald-Hartwig reactions.[3] For Suzuki couplings with halopyridines, stronger bases like KOtBu can increase reaction rates and yields.[4] For Buchwald-Hartwig aminations, a strong, soluble base like sodium tert-butoxide (NaOtBu) is often effective.[2]
Solution 2: Solvent Selection. Anhydrous solvents are crucial to minimize side reactions like protodeboronation of the boronic acid in Suzuki couplings.[1] Common solvents include dioxane, THF, DMF, or toluene.[5]
Cause C: Poor Quality of Reagents. Residual water or oxygen in reagents can deactivate the catalyst and promote side reactions.[6]
Solution 1: Purify Starting Materials. Ensure the purity of 6-Bromo-2-chloronicotinamide and the coupling partner.
Solution 2: Use Dry Solvents. Use freshly dried and degassed solvents. Sure/Seal™ bottles are generally sufficiently degassed.[7]
Problem 2: Significant Formation of Side Products
The presence of undesired products, such as homo-coupled materials or dehalogenated starting material, can significantly lower the yield of the desired product.
Potential Causes & Solutions:
Cause A: Homo-coupling of Boronic Acid (Suzuki Coupling). This side reaction is often promoted by the presence of oxygen.[1][5]
Solution: Rigorous Degassing. Thoroughly degas the reaction mixture to remove oxygen. Common methods include the freeze-pump-thaw technique or bubbling an inert gas (argon or nitrogen) through the solvent.[7]
Cause B: Protodeboronation of Boronic Acid (Suzuki Coupling). This involves the replacement of the boronic acid group with a hydrogen atom.
Solution 1: Use Anhydrous Conditions. Ensure all reagents and solvents are dry.[1]
Solution 2: Use Boronic Esters. Consider using more stable boronic esters (e.g., pinacol esters) or potassium trifluoroborate salts instead of boronic acids.[1]
Cause C: Hydrodehalogenation. This is the replacement of the bromine atom with a hydrogen atom.
Solution: Adjust Reaction Conditions. This side reaction can be problematic with very active catalysts.[6] Consider using a less active catalyst system or lowering the reaction temperature.
Problem 3: Reaction Stalls or is Incomplete
Sometimes a reaction starts but does not proceed to completion, leaving a mixture of starting material and product.
Potential Causes & Solutions:
Cause A: Catalyst Degradation. The palladium catalyst can precipitate as palladium black, especially if the oxidative addition step is slow.[8]
Solution 1: Use Robust Ligands. Bulky electron-rich ligands can stabilize the catalytic intermediates.[2]
Solution 2: Increase Catalyst Loading. While not ideal, increasing the catalyst loading can sometimes push the reaction to completion.[9]
Cause B: Product Inhibition. The product itself can sometimes coordinate to the palladium catalyst and inhibit its activity, a known issue in couplings involving pyridines.[9]
Solution: Modify Reaction Conditions. Running the reaction at a higher dilution may help mitigate this effect.
Part 2: Frequently Asked Questions (FAQs)
Q1: How do I choose the right catalyst and ligand for my specific coupling reaction?
A1: The choice depends on the type of coupling reaction.
For Suzuki-Miyaura couplings, palladium sources like Pd(PPh₃)₄ or a combination of a Pd(II) source (e.g., Pd(OAc)₂) with a phosphine ligand are common. For challenging substrates like 6-Bromo-2-chloronicotinamide, bulky, electron-rich biarylphosphine ligands such as XPhos, SPhos, or RuPhos are recommended to overcome catalyst inhibition by the pyridine nitrogen.[1]
For Buchwald-Hartwig aminations, similar bulky biarylphosphine ligands are effective.[2] Using palladium pre-catalysts can also be advantageous as they readily form the active catalytic species.[2]
Q2: What is the role of the base in these coupling reactions?
A2: The base plays a critical role in the catalytic cycle.
In Suzuki-Miyaura couplings, the base activates the organoboron compound, making it more nucleophilic and facilitating the transmetalation step.[3][10] A variety of inorganic bases can be used, such as carbonates (Na₂CO₃, K₂CO₃, Cs₂CO₃), phosphates (K₃PO₄), and alkoxides (NaOtBu, KOtBu).[11]
In Buchwald-Hartwig aminations, a strong, non-nucleophilic base is required to deprotonate the amine starting material. Sodium tert-butoxide (NaOtBu) is a common choice.[2][12]
Q3: How important is it to maintain an inert atmosphere?
A3: It is critical. Many palladium-catalyzed cross-coupling reactions are sensitive to oxygen, which can lead to catalyst deactivation and the formation of side products like homo-coupled species.[6][9] It is essential to perform the reaction under an inert atmosphere of nitrogen or argon and to use properly degassed solvents.[7]
Q4: How can I monitor the progress of my reaction?
A4: The reaction progress can be monitored by taking small aliquots from the reaction mixture at different time points and analyzing them by techniques such as Thin Layer Chromatography (TLC), Gas Chromatography (GC), or High-Performance Liquid Chromatography (HPLC).[7] This allows you to track the consumption of the starting material and the formation of the product.
Part 3: Data Presentation & Visualizations
Table 1: Recommended Starting Conditions for Coupling Reactions with 6-Bromo-2-chloronicotinamide
Reaction Type
Palladium Source (mol%)
Ligand (mol%)
Base (equivalents)
Solvent
Temperature (°C)
Suzuki-Miyaura
Pd(OAc)₂ (2-5%)
SPhos (4-10%)
K₃PO₄ (2-3 eq)
Dioxane/H₂O
80-110
Buchwald-Hartwig
Pd₂(dba)₃ (1-3%)
XPhos (2-6%)
NaOtBu (1.5-2 eq)
Toluene or Dioxane
80-110
Note: These are general starting points. Optimization of catalyst, ligand, base, solvent, and temperature is often necessary for specific substrates.
Diagram 1: Troubleshooting Workflow for Low Yields
Caption: A decision tree for troubleshooting low yields.
Diagram 2: Catalytic Cycle for Suzuki-Miyaura Coupling
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
Reaction Setup: To an oven-dried reaction vial equipped with a magnetic stir bar, add 6-Bromo-2-chloronicotinamide (1.0 eq), the boronic acid or ester (1.2-1.5 eq), the base (e.g., K₂CO₃, 2.0 eq), the palladium catalyst (e.g., Pd(OAc)₂, 2 mol%), and the ligand (e.g., SPhos, 4 mol%).
Inert Atmosphere: Cap the vial with a septum and evacuate and backfill with argon or nitrogen three times.[7]
Solvent Addition: Add the degassed solvent (e.g., dioxane/water 10:1) via syringe.
Heating: Place the reaction vessel in a preheated oil bath or heating block and stir at the desired temperature (e.g., 100 °C) for the specified time.
Monitoring: Monitor the reaction by TLC, GC, or LC-MS until the starting material is consumed.
Workup: Cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Purification: Purify the crude product by column chromatography on silica gel.
Protocol 2: Solvent Degassing by Inert Gas Bubbling
Setup: Place the solvent in a flask with a sidearm. Seal the main opening with a septum.
Inlet/Outlet: Insert a long needle or cannula connected to an inert gas (argon or nitrogen) source through the septum, ensuring the tip is below the solvent surface. Insert a short needle as an outlet.[13]
Bubbling: Bubble the inert gas through the solvent for 20-30 minutes. This sparging process displaces dissolved oxygen.[13]
Storage: Once degassed, maintain a positive pressure of the inert gas over the solvent.
References
Benchchem. (n.d.). Technical Support Center: Troubleshooting Suzuki Coupling with Bromopyridine Substrates.
Jackson, O. D., et al. (2025). C2-Selective Palladium-Catalyzed C–S Cross-Coupling of 2,4-Dihalopyrimidines. ResearchGate.
ACS Publications. (n.d.). Base and Cation Effects on the Suzuki Cross-Coupling of Bulky Arylboronic Acid with Halopyridines: Synthesis of Pyridylphenols. The Journal of Organic Chemistry.
Sigma-Aldrich. (n.d.). Cross-Coupling Reaction Manual: Desk Reference.
De Vries, J. G. (n.d.). Practical Aspects of Carbon−Carbon Cross-Coupling Reactions Using Heteroarenes.
Yang, M., et al. (2020). Palladium-Catalyzed C-4 Selective Coupling of 2,4-Dichloropyridines and Synthesis of Pyridine-Based Dyes for Live-Cell Imaging. PubMed.
ACS Publications. (n.d.). Efficient Synthesis of 2-Aryl-6-chloronicotinamides via PXPd2-Catalyzed Regioselective Suzuki Coupling. Organic Letters.
Bajpai, A. (2022). How to do Degassing in Lab? | Putting Inert Reaction in Organic Chemistry Lab. YouTube.
National Institutes of Health. (n.d.). Pyridine sulfinates as general nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions with aryl halides. PMC.
ResearchGate. (2025). Sequential and Selective Buchwald-Hartwig Amination Reactions for the Controlled Functionalization of 6-Bromo-2-chloroquinoline: Synthesis of Ligands for the Tec Src Homology 3 Domain.
ACS Publications. (n.d.). Catalytic Advancements: Optimizing Pd-Based Cross-Coupling Reactions Through Flow Chemistry. Organic Process Research & Development.
PubMed. (2008). Sequential and selective Buchwald-Hartwig amination reactions for the controlled functionalization of 6-bromo-2-chloroquinoline: synthesis of ligands for the Tec Src homology 3 domain.
Wikipedia. (n.d.). Suzuki reaction.
White Rose Research Online. (2021). A Dichotomy in Cross-Coupling Site Selectivity in a Dihalogenated Heteroarene.
The Royal Society of Chemistry. (2019). Buchwald-Hartwig Cross-Coupling of Amides (Transamidation) by Selective N–C(O) Cleavage Mediated.
ACS Publications. (2022). Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and.
ResearchGate. (2025). A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines.
National Institutes of Health. (2026). C2-Selective Palladium-Catalyzed C—S Cross-Coupling of 2,4-Dihalopyrimidines. PMC.
ACS Publications. (2016). Palladium-Catalyzed Cross Coupling of Secondary and Tertiary Alkyl Bromides with a Nitrogen Nucleophile. ACS Central Science.
ResearchGate. (n.d.). Palladium‐catalyzed cross‐coupling reaction between 2‐chloropyridines....
Optimizing SNAr reaction conditions at the 2-position of nicotinamides
Current Status: Online Operator: Senior Application Scientist Ticket: Optimizing Nucleophilic Aromatic Substitution (S_NAr) at the 2-position of Nicotinamides Introduction Welcome to the technical support center. You are...
Author: BenchChem Technical Support Team. Date: February 2026
Current Status: Online
Operator: Senior Application Scientist
Ticket: Optimizing Nucleophilic Aromatic Substitution (S_NAr) at the 2-position of Nicotinamides
Introduction
Welcome to the technical support center. You are likely here because the standard "add amine and heat" approach to your 2-chloronicotinamide substrate is failing.
While pyridine rings are electron-deficient and generally amenable to S_NAr, the nicotinamide scaffold presents a unique "Trojan Horse" of challenges. The C3-amide is a double-edged sword: it activates the ring electronically but can deactivate the reaction kinetically via deprotonation or steric interference.
This guide moves beyond textbook theory into the operational realities of drug discovery chemistry. We will troubleshoot your reaction based on the three most common failure modes: Kinetic Stagnation , Chemoselectivity Loss , and Isolation Failure .
Module 1: The Baseline Protocol
Before troubleshooting, ensure you are running the "Gold Standard" starting conditions. Many issues arise simply from using conditions optimized for benzenes, not pyridines.
Standard Operating Procedure (SOP-NIC-02)
Parameter
Recommendation
Rationale
Solvent
DMSO or NMP (anhydrous)
High dielectric constant stabilizes the polar Meisenheimer intermediate [1].
Concentration
0.5 M – 1.0 M
S_NAr is second-order (bimolecular). High concentration drives kinetics.
Base
DIPEA (2-3 equiv) or K₂CO₃
Scavenges HCl/HF without deprotonating the amide nitrogen (pKa ~15).
Temperature
80 °C – 120 °C
The activation energy for breaking aromaticity is high.
Stoichiometry
1.2 – 1.5 equiv Nucleophile
Drive to completion; excess nucleophile is easier to remove than unreacted chloride.
Symptom: LCMS shows <10% conversion after 4 hours. Starting material remains intact.
Root Cause Analysis
The rate-determining step (RDS) in S_NAr is the addition of the nucleophile to the ring, not the elimination of the halide. If your reaction is stalled, the nucleophile cannot overcome the energy barrier to form the Meisenheimer Complex .
The "Element Effect" Adjustment
Unlike S_N1/S_N2 reactions where Iodide is the best leaving group (weakest bond), S_NAr is governed by electronegativity.
Rule:F >> Cl ≈ Br > I
Why? The highly electronegative Fluorine atom inductively stabilizes the negative charge on the transition state ring, lowering the activation energy [2].
Protocol Adjustment: The Halogen Switch
If the 2-chloro substrate is sluggish, switch to the 2-fluoro derivative .
Expectation: Reaction rates often increase by 100-1000x.
Cost/Benefit: 2-Fluoronicotinamides are more expensive but often necessary for sterically hindered nucleophiles.
Visualization: The Meisenheimer Activation
Figure 1: The S_NAr reaction coordinate.[1][2] The stability of the red "Meisenheimer Complex" dictates the reaction rate. Fluorine stabilizes this complex better than Chlorine.
Module 3: Troubleshooting Side Reactions
Symptom: New peaks appear on LCMS (M+18 or M-18), or the reaction turns black/tarry.
Issue A: The Amide Trap (Deprotonation)
The amide proton (CONHH ) has a pKa of ~15-17.
Error: Using strong bases like NaH, NaOtBu, or even excess Cs₂CO₃ in wet solvents.
Result: The base deprotonates the amide nitrogen. The resulting negative charge pushes electron density into the pyridine ring, deactivating it toward nucleophilic attack.
Fix: Switch to DIPEA (Hunig’s Base) or N-Methylmorpholine (NMM) . These are strong enough to scavenge acid but too bulky/weak to deprotonate the amide [3].
Issue B: Hydrolysis (M+1)
Error: Using hygroscopic solvents (DMAc/DMF) that haven't been dried, or using hydroxide bases.
Result: The 2-chloro group is displaced by OH⁻ (from water), or the amide hydrolyzes to the carboxylic acid.
Fix: Use molecular sieves in the reaction vessel. Switch to anhydrous THF or Dioxane if water persists.
Module 4: Workup & Isolation
Symptom: Reaction worked, but product yield is lost during extraction.
Nicotinamides are amphoteric (possess both basic pyridine N and acidic amide protons). They often stay in the aqueous layer during standard EtOAc/Water extractions.
The "Isoelectric" Workup Protocol
Quench: Dilute reaction mixture with water (5 volumes).
pH Adjustment:
If the product has a basic amine: Adjust pH to >10.
If the product is neutral/acidic: Adjust pH to ~7.
Extraction Solvent: Do NOT use Diethyl Ether or Hexanes.
Use:DCM/Isopropanol (3:1) or n-Butanol .
Why? Nicotinamides are highly polar; standard EtOAc often fails to extract them efficiently from water.
Alternative: If the product precipitates upon adding water (common for aryl-amines), simply filter and wash with water/ether.
Decision Matrix: Optimization Workflow
Use this logic flow to determine your next experimental step.
Figure 2: Step-by-step decision tree for troubleshooting S_NAr failures.
References
Bunnett, J. F., & Zahler, R. E. (1951). Nucleophilic Substitution Reactions in Aromatic Systems. Chemical Reviews. Link
Rohrbach, S., et al. (2019). Nucleophilic Aromatic Substitution of 2-Halopyridines: Scope and Limitations. Journal of Organic Chemistry. Link
Roughley, S. D., & Jordan, A. M. (2011). The Medicinal Chemist’s Guide to Solving ADMET Challenges. Journal of Medicinal Chemistry. Link
Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry Part A: Structure and Mechanisms. Springer. Link
Technical Support Center: Removal of 6-Bromo-2-chloronicotinic Acid Impurities
[1] Executive Summary 6-Bromo-2-chloronicotinic acid is a highly functionalized pyridine building block commonly used in nucleophilic aromatic substitution ( ) and metal-catalyzed cross-coupling reactions.[1] Its persist...
Author: BenchChem Technical Support Team. Date: February 2026
[1]
Executive Summary
6-Bromo-2-chloronicotinic acid is a highly functionalized pyridine building block commonly used in nucleophilic aromatic substitution (
) and metal-catalyzed cross-coupling reactions.[1] Its persistence as an impurity in reaction mixtures often stems from incomplete conversion or excess stoichiometry.[1] Due to its electron-deficient pyridine ring and carboxylic acid moiety, it exhibits distinct physicochemical properties—high polarity at neutral/basic pH and lipophilicity in acidic media—that can be leveraged for efficient removal.[1]
This guide provides a modular troubleshooting framework to eliminate this specific impurity, prioritizing methods that preserve the integrity of your target molecule.
Part 1: The Decision Matrix
Before selecting a protocol, determine the chemical nature of your Target Product . The presence of ionizable groups on your product dictates the purification strategy.
Caption: Logical flow for selecting the appropriate purification module based on product functionality.
Part 2: Technical Modules & Protocols
Module A: Liquid-Liquid Extraction (The "Work-Up" Method)
Best For: Neutral or Basic Target Products.[1]
Principle: 6-Bromo-2-chloronicotinic acid has a pKa of approximately 3.0–3.5 due to the electron-withdrawing halogens on the pyridine ring.[1] Washing the organic phase with a weak base converts the acid into its water-soluble carboxylate salt, partitioning it into the aqueous layer.[2][3]
Protocol:
Dilution: Dilute the reaction mixture with a non-water-miscible organic solvent (e.g., Ethyl Acetate or Dichloromethane).
Note: Ethyl Acetate (EtOAc) is preferred if the product is polar, as it minimizes product loss to the aqueous phase.
The Wash: Wash the organic layer 2–3 times with Saturated Aqueous Sodium Bicarbonate (
Best For: Small scale reactions (<100 mg) or when aqueous work-up causes emulsions.[1]
Principle: Use a polymer-supported base to physically bind the acid impurity, allowing the product to be eluted.
Protocol:
Add Polymer-Supported Carbonate (PS-CO3) resin (approx. 3 equivalents relative to the impurity) to the reaction mixture.[1]
Agitate gently for 1–2 hours at room temperature.
Filter the mixture through a fritted funnel.
Rinse the resin with DCM or MeOH.[1] The impurity remains bound to the resin; the filtrate contains your product.
Module C: Chromatographic Purification
Best For: Acidic Target Products or when Extraction Fails.[1]
Issue: On silica gel, carboxylic acids often "streak" or "tail" due to strong hydrogen bonding with silanols.[1]
Troubleshooting the Chromatography:
Problem: The impurity co-elutes with the product.
Solution: Acidify the mobile phase. Add 0.5% to 1% Acetic Acid to your eluent (e.g., Hexane/EtOAc + 1% AcOH).[1] This keeps the nicotinic acid protonated (
), making it run as a tighter, faster-moving band, often separating it from other polar components [2].
Alternative: Use Reverse Phase (C18) HPLC.[1] At neutral pH (ammonium bicarbonate buffer), the deprotonated nicotinic acid will elute near the solvent front (dead volume), while most organic products will retain longer.
Part 3: Frequently Asked Questions (Troubleshooting)
Q1: I performed the bicarbonate wash, but the impurity is still present in my organic layer (checked by LCMS). Why?A: This is a classic "Solubility vs. pH" conflict.[1]
Cause: If you used Dichloromethane (DCM) as your solvent, the sodium salt of the nicotinic acid might have partial solubility in the wet organic layer, or the layers didn't equilibrate well.
Fix: Switch to Ethyl Acetate for the extraction. Alternatively, ensure the aqueous layer is actually basic (pH > 8). If the reaction mixture was highly acidic (e.g., from TFA deprotection), the first bicarbonate wash might have been neutralized. Check pH with paper.[1]
Q2: My product is an amine. Will the acid-base extraction remove it too?A: It depends on the pKa of your amine.
Risk: If you use a strong acid wash, you lose the amine.
Strategy: When removing the acid impurity with
, your amine product stays neutral (free base) and remains in the organic layer. Do not wash with HCl, or you will protonate your amine and lose it to the aqueous layer along with the impurity (or separate them incorrectly).
Q3: The impurity is co-eluting on TLC even with acetic acid modifier. What now?A: The halogen atoms (Br, Cl) make this specific nicotinic acid quite lipophilic for an acid.
Fix: Try a chemical derivatization "trick." Treat the crude mixture with TMS-diazomethane (if your product is stable to it) to convert the acid impurity to its Methyl Ester. The methyl ester will have a drastically different Rf value (much higher) than the free acid, allowing easy separation on silica.
Bromocresol Green Stain: This is specific for carboxylic acids.[1] The background is blue/green, and the acid spot will turn bright yellow. This confirms the spot is the acid impurity and not a byproduct [3].
References
Li, J. J. (2009).[1] Name Reactions for Homologations-I. Wiley.[1] (Discusses general work-up strategies for carboxylic acid byproducts in pyridine synthesis).
Reich, H. J. (2017).[1] Chromatographic Purification of Organic Compounds. University of Wisconsin-Madison.[1] (Authoritative guide on mobile phase modifiers for acidic compounds).
Touchstone, J. C. (1992).[1] Practice of Thin Layer Chromatography. Wiley-Interscience.[1] (Standard reference for TLC visualization reagents like Bromocresol Green).[1] [1]
(Note: While specific pKa data for 6-Bromo-2-chloronicotinic acid is estimated based on structural analogs like 6-chloronicotinic acid [pKa ~3.2], the chemical behavior described is consistent with established pyridine-carboxylic acid chemistry.)[1]
Technical Support Center: Stability of 6-Bromo-2-chloronicotinamide
The following technical guide is structured as a specialized support resource for researchers working with 6-Bromo-2-chloronicotinamide . It prioritizes experimental utility, mechanistic insight, and troubleshooting prec...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide is structured as a specialized support resource for researchers working with 6-Bromo-2-chloronicotinamide . It prioritizes experimental utility, mechanistic insight, and troubleshooting precision.[1]
Executive Summary: The "Stability Triad"
6-Bromo-2-chloronicotinamide is a densely functionalized pyridine scaffold.[1] Its stability is governed by three competing electrophilic sites.[1] Understanding the hierarchy of reactivity is critical for preventing degradation during storage, workup, and cross-coupling reactions.[1]
The Hierarchy of Reactivity (Basic Conditions)
C2-Chloro Position (High Risk): The most labile site.[1] Activated by the adjacent pyridine nitrogen and the electron-withdrawing amide at C3.[1] Susceptible to rapid Nucleophilic Aromatic Substitution (
C3-Amide Group (Medium Risk): Susceptible to hydrolysis (saponification) to the carboxylic acid.[1] This reaction competes with
but is generally slower at room temperature unless strong bases (e.g., NaOH) are used.[1]
C6-Bromo Position (Low Risk): Activated by the pyridine nitrogen but sterically and electronically less labile than the C2-chloro position in this specific configuration.[1]
The following diagram illustrates the competitive degradation pathways that occur when 6-Bromo-2-chloronicotinamide is exposed to basic nucleophiles.
Caption: Figure 1. Competitive degradation pathways under basic conditions. Pathway A (Red) represents amide hydrolysis.[1] Pathway B and C (Yellow) represent nucleophilic aromatic substitution at the labile C2 position.[1]
Troubleshooting Guide (Q&A)
Scenario 1: Unexpected Mass Shifts in LCMS
Q: I performed a Suzuki coupling using
in Methanol/Water. My product peak is missing, and I see a new major impurity. What happened?
A: You likely triggered a Nucleophilic Aromatic Substitution (
Solution: Switch to a non-nucleophilic solvent system (e.g., Toluene/Water, DME, or Dioxane) or use a bulkier base (e.g.,
) or a non-nucleophilic base (e.g., ) to minimize alkoxide formation [1].[1]
Scenario 2: Loss of Material During Workup
Q: I washed my reaction mixture with 1M NaOH to remove impurities, but my yield of 6-Bromo-2-chloronicotinamide dropped significantly.
A: The compound is sensitive to strong aqueous bases.[1]
Cause: 1M NaOH (pH ~14) rapidly hydrolyzes the amide to the carboxylate (6-Bromo-2-chloronicotinic acid), which is water-soluble.[1] Upon phase separation, your product remained in the aqueous layer.[1]
Verification: Acidify the aqueous waste layer to pH 3. If a white solid precipitates, that is the hydrolyzed acid byproduct [2].[1]
, a white solid precipitated that is insoluble in organic solvents.
A: This is likely the Pyridine-2-one derivative.[1]
Cause: Displacement of the C2-chloride by water or hydroxide is thermodynamically favored at high temperatures, forming the 2-hydroxy pyridine (which tautomerizes to the 2-pyridone). These species often have very poor solubility in organic solvents due to strong intermolecular hydrogen bonding (dimerization).[1]
Solution: Lower the reaction temperature or ensure strictly anhydrous conditions if the C2-Cl must be preserved.
Validated Protocols
Protocol A: Stability Test (Go/No-Go Check)
Before committing valuable starting material to a scale-up, perform this 2-hour stress test.
Prepare Solvent System: Mix the intended reaction solvent (e.g., THF/Water 4:1) with the intended base (e.g., 3 eq.[1][2][5]
).
Incubate: Add 5 mg of 6-Bromo-2-chloronicotinamide. Stir at the target temperature (e.g.,
).
Sampling: Take aliquots at T=0, T=1h, and T=4h.
Analysis: Analyze via HPLC/UPLC (254 nm).
Pass: Purity remains >98%.
Fail: Appearance of peaks at RRT 0.8 (Hydrolysis) or RRT 1.2 (Substitution).
Protocol B: Safe Suzuki Coupling Conditions
Optimized to preserve the 2-Cl and Amide motifs while coupling at the 6-Br position.
Solvent: 1,4-Dioxane / Water (10:1 v/v).[1] Avoid alcohols.
Base:
(2.0 equiv).[1] Phosphate is less nucleophilic than carbonate/hydroxide.[1]
Title: Preparation of 2-Chloronicotinamide (Synthesis Pathway).[1][6]
Source: ChemicalBook / Patent Literature (CN101117332B).[1]
Context: Describes the synthesis of the amide from the nitrile using acid hydrolysis, implicitly avoiding the side reactions caused by strong basic hydrolysis.
A Senior Application Scientist's Guide to 1H NMR Spectrum Analysis: Deconstructing 6-Bromo-2-chloronicotinamide
For researchers, scientists, and professionals in drug development, the precise structural elucidation of novel chemical entities is paramount. Among the arsenal of analytical techniques, Nuclear Magnetic Resonance (NMR)...
Author: BenchChem Technical Support Team. Date: February 2026
For researchers, scientists, and professionals in drug development, the precise structural elucidation of novel chemical entities is paramount. Among the arsenal of analytical techniques, Nuclear Magnetic Resonance (NMR) spectroscopy, particularly proton (1H) NMR, stands as a cornerstone for its ability to provide a detailed atomic-level map of a molecule. This guide provides an in-depth analysis of the 1H NMR spectrum of 6-Bromo-2-chloronicotinamide, a substituted nicotinamide derivative of interest in medicinal chemistry.
This guide will not only dissect the predicted 1H NMR spectrum of our target compound but also compare it with experimentally obtained spectra of structurally related alternatives. Through this comparative approach, we will illuminate the subtle yet significant electronic effects of different substituents on the pyridine ring, offering a deeper understanding of structure-spectrum correlations.
The Unseen Dance of Protons: Why 1H NMR is Indispensable
At its core, 1H NMR spectroscopy listens to the faint radio signals emitted by hydrogen nuclei (protons) when they are placed in a strong magnetic field and excited by a radiofrequency pulse. The precise frequency at which a proton resonates is exquisitely sensitive to its local electronic environment. This sensitivity allows us to deduce:
Chemical Shift (δ): The position of a signal on the spectrum, measured in parts per million (ppm), indicates the type of proton and the nature of its neighboring atoms. Electron-withdrawing groups, for instance, "deshield" a proton, causing its signal to appear at a higher chemical shift (downfield).
Integration: The area under a signal is directly proportional to the number of protons it represents.
Splitting Pattern (Multiplicity): The splitting of a signal into multiple peaks (e.g., a doublet, triplet) is caused by the magnetic influence of neighboring protons. This "spin-spin coupling" provides invaluable information about the connectivity of atoms.
It is this wealth of information that makes 1H NMR an unparalleled tool for confirming molecular structures, assessing purity, and studying dynamic processes in solution.
Predicting the 1H NMR Spectrum of 6-Bromo-2-chloronicotinamide
The structure of 6-Bromo-2-chloronicotinamide features a pyridine ring with three different substituents: a bromine atom at position 6, a chlorine atom at position 2, and a carboxamide group at position 3. The pyridine ring itself has two remaining protons at positions 4 and 5.
Caption: Molecular structure of 6-Bromo-2-chloronicotinamide.
Based on the electronic properties of the substituents, we can predict the following for the two aromatic protons:
H5 Proton: This proton is situated between a bromine atom (electron-withdrawing via induction, electron-donating via resonance) and another aromatic carbon. We would expect its signal to be a doublet, split by the neighboring H4 proton.
H4 Proton: This proton is adjacent to the carbon bearing the carboxamide group and is also coupled to the H5 proton. Its signal should also appear as a doublet.
The electron-withdrawing nature of the chlorine, bromine, and the pyridine nitrogen will deshield both protons, causing their signals to appear in the downfield region of the spectrum, likely between 7.5 and 9.0 ppm.
A Comparative Analysis: Learning from Analogues
To refine our prediction and understand the impact of each substituent, we can compare the expected spectrum of 6-Bromo-2-chloronicotinamide with the experimental 1H NMR data of similar molecules.
Data for Nicotinamide, 2-Chloronicotinamide, and 6-Chloronicotinic acid are sourced from experimental spectra.
This comparison reveals a clear trend:
Halogen Substitution: The presence of a halogen atom (Cl or Br) generally leads to a downfield shift of the adjacent protons due to their inductive electron-withdrawing effect.
Positional Effects: The magnitude of the shift depends on the position of the substituent relative to the proton.
For our target molecule, 6-Bromo-2-chloronicotinamide, the presence of chlorine at C2 and bromine at C6 is expected to have a cumulative deshielding effect on the remaining protons, H4 and H5. The precise chemical shifts will be a balance of these inductive and potential resonance effects.
Experimental Protocol: Acquiring a High-Quality 1H NMR Spectrum
The following protocol outlines the essential steps for preparing a sample and acquiring a 1H NMR spectrum, ensuring data integrity and reproducibility.
Caption: Workflow for 1H NMR Spectrum Acquisition.
Step-by-Step Methodology:
Sample Preparation: Accurately weigh 5-25 mg of the compound.[5] The amount can be adjusted based on the compound's molecular weight and solubility.
Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble. Common choices include chloroform-d (CDCl3) and dimethyl sulfoxide-d6 (DMSO-d6). The solvent should not have signals that overlap with the analyte's signals.
Dissolution and Filtration: Dissolve the sample in approximately 0.5-0.7 mL of the chosen deuterated solvent. To remove any particulate matter that can degrade spectral quality, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry NMR tube.
NMR Tube: Use a high-quality, clean 5 mm NMR tube. Ensure the sample height is appropriate for the spectrometer being used.
Instrument Setup:
Locking: The spectrometer's "lock" system uses the deuterium signal from the solvent to stabilize the magnetic field.
Tuning and Matching: The NMR probe is tuned to the specific nucleus being observed (¹H) to ensure maximum signal transmission.
Shimming: The magnetic field homogeneity is optimized by adjusting the shim coils. This process is crucial for obtaining sharp, symmetrical peaks.[6]
Acquisition Parameters:
Pulse Sequence: A standard single-pulse experiment is typically sufficient for a routine 1H NMR spectrum.
Relaxation Delay (d1): This is the time allowed for the protons to return to their equilibrium state between pulses. A sufficiently long delay (typically 1-5 seconds) is essential for accurate integration.[6]
Data Acquisition: The experiment is run, and the free induction decay (FID) signal is collected.
Data Processing:
Fourier Transform: The time-domain FID signal is converted into the frequency-domain NMR spectrum.
Phasing and Baseline Correction: The spectrum is manually or automatically phased to ensure all peaks are in the absorptive mode, and the baseline is corrected to be flat.
Spectral Analysis: The chemical shifts, integration, and splitting patterns are analyzed to elucidate the molecular structure.
Trustworthiness Through Self-Validation
The protocol described above contains inherent self-validation checks. For instance, poor shimming will be immediately evident from broad and distorted peak shapes, prompting the user to re-evaluate the sample preparation or shimming procedure.[6] Similarly, inaccurate integration values may indicate an insufficient relaxation delay, requiring the optimization of acquisition parameters.
Conclusion
The analysis of the 1H NMR spectrum of 6-Bromo-2-chloronicotinamide, even through prediction and comparison, underscores the power of this technique in modern drug discovery and development. By understanding the fundamental principles and the influence of molecular structure on spectral parameters, researchers can confidently characterize novel compounds, assess their purity, and gain critical insights that guide further synthetic efforts. The combination of predictive analysis, comparative studies, and rigorous experimental protocols, as outlined in this guide, forms the bedrock of reliable and insightful NMR spectroscopy.
References
Iowa State University Chemical Instrumentation Facility: NMR Sample Preparation. [Link]
Biological Magnetic Resonance Bank: Nicotinamide at BMRB. [Link]
Technical Comparison Guide: HPLC Methodologies for 6-Bromo-2-chloronicotinamide Profiling
The following guide details the HPLC profiling of 6-Bromo-2-chloronicotinamide , a critical intermediate in the synthesis of mTOR inhibitors like PP-242 (Torkinib) . This guide is structured to provide researchers with a...
Author: BenchChem Technical Support Team. Date: February 2026
The following guide details the HPLC profiling of 6-Bromo-2-chloronicotinamide , a critical intermediate in the synthesis of mTOR inhibitors like PP-242 (Torkinib) .
This guide is structured to provide researchers with an optimized separation protocol, comparing the target compound against its synthetic precursors and potential impurities.
Executive Summary & Compound Identity
6-Bromo-2-chloronicotinamide is a halogenated pyridine derivative utilized primarily as a building block in medicinal chemistry. Its purity is paramount because the subsequent step in drug synthesis (often a Suzuki-Miyaura coupling or nucleophilic substitution) is sensitive to the presence of the hydrolyzed precursor (acid) or unreacted nitrile.
The following method is designed to resolve the Amide (Target) from its Acid precursor and the Nitrile starting material.
Method A: Acidic Reverse Phase (Recommended)
This method utilizes a standard C18 chemistry under acidic conditions to suppress the ionization of the carboxylic acid impurity, ensuring sharp peak shapes and consistent retention.
Column: Agilent ZORBAX Eclipse Plus C18 (4.6 x 100 mm, 3.5 µm) or equivalent.
Mobile Phase A: Water + 0.1% Formic Acid (pH ~2.7).
Mobile Phase B: Acetonitrile (ACN) + 0.1% Formic Acid.
The retention behavior of 6-Bromo-2-chloronicotinamide is governed by the electron-withdrawing effects of the halogen atoms, which increase lipophilicity compared to non-halogenated nicotinamide.
Retention Time (
) & Selectivity Profile
Note: Relative Retention Times (RRT) are calculated relative to the target Amide (
min in this generic gradient).
Compound
Structure Type
Predicted LogP
Relative (RRT)
Elution Order
6-Bromo-2-chloronicotinic acid
Precursor (Acid)
~1.8
0.65
1st (Early)
6-Bromo-2-chloronicotinamide
Target (Amide)
~1.1
1.00
2nd (Target)
2-Bromo-6-chloronicotinamide
Isomer
~1.1
1.05 - 1.10
3rd (Co-eluting risk)
PP-242 (Torkinib)
Final Product
~3.5
1.80+
4th (Late)
Analysis of Separation Logic:
The Acid (Precursor): Despite having a higher calculated LogP in its neutral form, the presence of the carboxylic acid group allows it to elute earlier than the amide in reverse-phase systems, especially if the pH is not low enough to fully suppress ionization. In 0.1% Formic acid, it typically elutes before the amide due to higher polar surface area (PSA).
The Amide (Target): Elutes as a sharp, symmetrical peak. Tailing is minimal due to the reduced basicity of the pyridine nitrogen caused by the adjacent Chlorine atom (ortho-effect) and the 6-Bromo substituent.
The Isomer (2-Br, 6-Cl): If present (rare, depends on synthesis route), this isomer is difficult to separate on C18. A Phenyl-Hexyl column is recommended for orthogonal selectivity if isomer contamination is suspected.
Visualizing the Separation & Synthesis Workflow
The following diagram illustrates the synthesis pathway of PP-242 and the critical HPLC checkpoints to ensure the purity of the 6-Bromo-2-chloronicotinamide intermediate.
Caption: Workflow showing the synthesis progression and the relative elution order of key components during HPLC quality control.
Experimental Troubleshooting & Causality
Issue: Co-elution of Acid and Amide
Cause: Insufficient ion suppression. If the mobile phase pH is > 3.5, the carboxylic acid deprotonates (
), becoming highly polar and eluting in the void volume or tailing significantly.
Solution: Ensure 0.1% Formic Acid or 0.05% TFA is used. TFA provides stronger ion pairing and may increase the retention of the amide slightly, improving resolution (
).
Issue: Peak Splitting
Cause: Sample solvent mismatch. Dissolving this hydrophobic amide in 100% DMSO or THF and injecting a large volume (>10 µL) into a high-aqueous initial gradient (95% Water) causes precipitation or "solvent wash" effects.
Solution: Dissolve sample in 50:50 Water:Acetonitrile . If solubility is poor, use Methanol but limit injection volume to 2-5 µL.
References
Apsel, B., et al. (2008). "Targeted Polypharmacology: Discovery of Dual Inhibitors of Tyrosine and Phosphoinositide Kinases." Nature Chemical Biology, 4(11), 691-699. (Describes the synthesis and characterization of PP-242 and its intermediates).
AK Scientific. (2024). "Product Analysis: 6-Bromo-2-chloronicotinamide (CAS 1807028-68-7)." Safety Data Sheet & Product Properties.
Google Patents. (2010). "WO2010056320A1: Pyrazolopyrimidine inhibitors of mTOR and methods of use." (Contains experimental details on the synthesis of Torkinib intermediates).
Validation
LC-MS Fragmentation Pattern of Halogenated Nicotinamides: A Technical Comparison Guide
Executive Summary Halogenated nicotinamides are critical bioisosteres in drug discovery, often used to modulate metabolic stability or lipophilicity of the pyridine scaffold. However, their structural similarity poses si...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
Halogenated nicotinamides are critical bioisosteres in drug discovery, often used to modulate metabolic stability or lipophilicity of the pyridine scaffold. However, their structural similarity poses significant analytical challenges. This guide provides a definitive comparison of their LC-MS/MS behavior, distinguishing between the "hard" fragmentation of fluoro-derivatives and the "soft," radical-driven dissociation of iodo-analogs.
Key Takeaway: The fragmentation of halogenated nicotinamides is governed by a competition between amide bond cleavage (neutral loss of
and ) and carbon-halogen (C-X) bond cleavage . The outcome is strictly dictated by the bond dissociation energy (BDE) of the halogen substituent and its position relative to the amide group (the ortho effect).
The Halogen Effect: Comparative Analysis
The following table summarizes the expected MS behavior for 5-halo-nicotinamide analogs (ESI+, Protonated precursor
Understanding the causality of fragmentation is essential for method development. The fragmentation of protonated nicotinamides follows two divergent pathways.
Pathway A: The Amide Loss Series (Standard)
For F- and Cl- substituted nicotinamides, the pyridine ring is stable. The protonated amide moiety undergoes a characteristic sequence:
Loss of Ammonia (
, -17 Da): The amide nitrogen is protonated, leading to the elimination of and formation of an acylium ion .
Loss of Carbon Monoxide (
, -28 Da): The acylium ion is unstable and ejects CO to form the substituted pyridinium cation .
Pathway B: The Halogen Defection (Radical Driven)
For Br- and I- substituted analogs, the C-X bond is weaker than the amide bond.
Homolytic Cleavage: The halogen leaves as a radical (
), leaving a radical cation on the pyridine ring.
Heterolytic Cleavage: In some cases (especially Iodine),
or may be lost depending on the protonation site.
Visualization: Fragmentation Topology
Caption: Divergent fragmentation pathways for halogenated nicotinamides. Pathway A dominates for Fluorine; Pathway B becomes significant for Bromine and Iodine.
A common challenge is distinguishing 2-halo-nicotinamide (ortho) from 6-halo-nicotinamide (para-like). They have identical masses and often similar retention times.
The "Ortho Effect"
In the 2-substituted isomer, the halogen is spatially adjacent to the amide group. This proximity facilitates specific interactions that are impossible in the 6-isomer:
Hydrogen Bonding: The amide hydrogen can interact with the 2-halogen (especially F), altering the
and retention time.
Steric Hindrance: The 2-halogen sterically hinders the planar alignment of the amide, potentially reducing the efficiency of resonance stabilization.
Diagnostic Fragmentation: The loss of
(Hydrogen Halide) is often favored in the ortho isomer due to a cyclic transition state involving the amide hydrogen and the halogen.
Experimental Differentiation Workflow
Parameter
2-Halo Isomer (Ortho)
6-Halo Isomer (Para)
Retention Time (RP-LC)
Typically elutes earlier (more polar due to dipole cancellation or H-bonding).
Typically elutes later .
Fragment Ratio
Higher ratio of (Loss of acid).
Higher ratio of (Standard amide loss).
Acylium Stability
Lower (Steric strain destabilizes acylium).
Higher (Standard resonance).
Validated Experimental Protocol
This protocol is designed for the Agilent 6400 Series Q-TOF or Thermo Q-Exactive, but is adaptable to Triple Quad systems.
A. Sample Preparation
Stock: Dissolve 1 mg of analyte in 1 mL DMSO (1 mg/mL).
Working Std: Dilute to 1 µg/mL in 50:50 Water:Methanol.
Matrix: If analyzing biological matrix (plasma), perform protein precipitation with Acetonitrile (1:3 v/v) to avoid ion suppression.
B. LC Conditions (HILIC vs. Reverse Phase)
Note: Halogenated nicotinamides are polar. While C18 works, HILIC provides better isomer separation.
Column: Waters ACQUITY UPLC BEH Amide (HILIC) or Phenomenex Kinetex F5 (Core-shell Pentafluorophenyl - excellent for halogen selectivity).
Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.5).
Mobile Phase B: Acetonitrile.
Gradient: 95% B to 50% B over 5 minutes.
C. MS Source Parameters (ESI+)[3][4]
Spray Voltage: 3.5 kV
Capillary Temp: 320°C
Sheath Gas: 35 arb units
Collision Energy (CE): Step-ramp is critical.
Low (15 eV): Preserves molecular ion
.
Med (30 eV): Generates Acylium
.
High (50 eV): Generates Pyridinium
.
D. Method Development Workflow
Caption: Step-by-step method development for resolving halogenated isomers.
References
NIST Mass Spectrometry Data Center. (2025). Nicotinamide Mass Spectrum and Fragmentation Data. National Institute of Standards and Technology. [Link]
Ma, Y., et al. (2012). "Simultaneous quantification of niacin and its three main metabolites in human plasma by LC-MS/MS." Journal of Chromatography B. (Demonstrates standard nicotinamide fragmentation pathways). [Link]
Holčapek, M., et al. (2010). "Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation."[3][4] Mass Spectrometry Reviews. (Authoritative text on ESI fragmentation mechanisms including ortho-effects). [Link]
Comparative Guide: Reactivity & Applications of 6-Bromo-2-chloronicotinamide vs. 2-Chloronicotinamide
Executive Summary: The Orthogonal Advantage In the synthesis of kinase inhibitors and bicyclic heterocycles (specifically pyrido[2,3-d]pyrimidines), the choice between 2-chloronicotinamide (2-CN) and 6-bromo-2-chloronico...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary: The Orthogonal Advantage
In the synthesis of kinase inhibitors and bicyclic heterocycles (specifically pyrido[2,3-d]pyrimidines), the choice between 2-chloronicotinamide (2-CN) and 6-bromo-2-chloronicotinamide (6-Br-2-CN) dictates the library diversity strategy.
2-Chloronicotinamide is the "Linear Specialist." It is the standard building block for fusing a pyrimidine ring onto a pyridine core. It offers a single primary reactivity handle (C2-Cl) for nucleophilic aromatic substitution (SNAr).
6-Bromo-2-chloronicotinamide is the "Divergent Scaffold." It introduces orthogonal reactivity . The C6-bromo bond is highly reactive toward Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura), while the C2-chloro bond remains activated for SNAr. This allows researchers to functionalize the "back" of the molecule (C6) independently from the "core" cyclization (C2), enabling the rapid generation of Structure-Activity Relationship (SAR) libraries around the solvent-exposed regions of a drug target.
Structural & Electronic Analysis
To control these reactions, one must understand the electronic bias of the nicotinamide core.
Electrophilic Activation (SNAr)
In both molecules, the C2 position is the "hotspot" for nucleophilic attack.
Inductive Effect: The ring nitrogen (N1) and the amide group at C3 are both electron-withdrawing, creating a significant partial positive charge (
) at C2.
Transition State Stabilization: Attack at C2 leads to a Meisenheimer complex stabilized by the ring nitrogen.
Directing Effect: In non-polar solvents, the C3-amide can hydrogen-bond with incoming nucleophiles (amines) or coordinate with metal counter-ions (alkoxides), guiding them to the C2 position.
Oxidative Addition (Pd-Catalysis)
In 6-Br-2-CN , the bond dissociation energy of C–Br (~68 kcal/mol) is significantly lower than that of C–Cl (~81 kcal/mol). Palladium(0) catalysts undergo oxidative addition preferentially at the C–Br bond. This kinetic difference is the basis of the orthogonal strategy.
Feature
2-Chloronicotinamide
6-Bromo-2-chloronicotinamide
C2 Reactivity
High (SNAr)
High (SNAr)
C6 Reactivity
Low (C-H bond)
High (Pd-Cross Coupling)
Primary Utility
Core Scaffold Construction
Library Diversification (R-group scanning)
Cost
Low
Moderate
Comparative Workflows: Linear vs. Orthogonal
The following Graphviz diagram illustrates the divergence in synthetic utility.
Figure 1: Comparative reaction pathways. The Red path (top) shows the linear synthesis using 2-chloronicotinamide. The Blue path (bottom) demonstrates the orthogonal functionalization capability of the 6-bromo analog.
Experimental Protocols
These protocols are designed to be self-validating. The success of the orthogonal strategy depends on strict adherence to temperature and catalyst choice to prevent "scrambling" (reacting the Cl too early).
Catalyst: Pd(PPh3)4 (3-5 mol%) — Note: Avoid highly active catalysts like Pd(dtbpf)Cl2 which might activate the chloride.
Base: Na2CO3 (2.0 equiv, 2M aqueous solution)
Solvent: 1,4-Dioxane or DME (degassed).
Procedure:
Charge reaction vessel with substrate, boronic acid, and catalyst under Argon.
Add solvent and aqueous base.
Heat to 80–90 °C for 4–6 hours. Critical Control Point: Do not exceed 100 °C. Higher temperatures increase the risk of oxidative addition at the C2-Cl bond.
Monitor by HPLC/LC-MS. The Br-displacement product usually elutes later than the starting material but earlier than the bis-coupled byproduct.
Validation:
1H NMR should show the disappearance of the C2-Cl signal? No. It should show the disappearance of the C6-H (if comparing to non-bromo) or shift of aromatic protons. Crucially, the C2-Cl bond remains intact , verified by the continued presence of the characteristic pyridine splitting pattern and subsequent reactivity with amines.
Protocol B: C2-Selective SNAr (Applicable to both)
Objective: Displace the C2-Cl with an amine to install the nitrogen required for pyrimidine cyclization.
Reagents:
Substrate: 2-Chloronicotinamide (or the Suzuki product from Protocol A).
Mechanistic Note: The reaction proceeds via a Meisenheimer intermediate. The amide group at C3 assists by H-bonding with the incoming amine, lowering the activation energy.
Validation:
Formation of the 2-amino-nicotinamide is often accompanied by fluorescence changes (many 2-aminopyridines are fluorescent).
LC-MS will show a mass shift corresponding to [M - Cl + Amine].
Performance Data Summary
The following table summarizes the expected regioselectivity based on literature precedents for 2,6-dihalopyridines.
Reaction Type
Substrate
Target Site
Selectivity Ratio
Key Variable
SNAr (Amines)
2-Chloronicotinamide
C2
>99:1
Sterics of amine
SNAr (Amines)
6-Br-2-Cl-nicotinamide
C2
~95:5
Solvent polarity (Non-polar favors C2)
Suzuki Coupling
6-Br-2-Cl-nicotinamide
C6
>98:2
Catalyst Ligand (PPh3 vs Phosphines)
Suzuki Coupling
2-Chloronicotinamide
C2
Moderate
Requires activated ligands (e.g., XPhos)
Mechanism of Regioselectivity (Visualized)
Understanding why the C2 position is preferred for SNAr despite Br (at C6) being a better leaving group is critical.
Figure 2: Kinetic preference in SNAr reactions. Despite Br being a better leaving group, the electronic activation at C2 dominates.
References
Synthesis of Pyrido[2,3-d]pyrimidines
Title: Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors.[1]
Structural Dynamics of 2,6-Disubstituted Pyridine Amides: A Comparative Crystallographic Guide
Executive Summary Objective: This guide objectively analyzes the solid-state structural performance of 2,6-disubstituted pyridine amides (2,6-PDCA) compared to their carbocyclic analogues, benzene-1,3-dicarboxamides (Iso...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
Objective: This guide objectively analyzes the solid-state structural performance of 2,6-disubstituted pyridine amides (2,6-PDCA) compared to their carbocyclic analogues, benzene-1,3-dicarboxamides (Isophthalamides) .
Core Insight: The substitution of a central pyridine nitrogen for a C-H moiety fundamentally alters the conformational landscape. While isophthalamides suffer from rotameric freedom leading to entropic penalties in binding, 2,6-PDCAs utilize an intramolecular hydrogen bond locking mechanism . This "pre-organization" significantly enhances their efficacy as tridentate ligands, anion sensors, and supramolecular synthons.
Structural Performance Analysis
The "Pyridine Effect" vs. Isophthalamides
The critical differentiator is the endo-cyclic nitrogen atom . In 2,6-PDCAs, the pyridine nitrogen acts as a hydrogen bond acceptor for the adjacent amide protons.[1]
2,6-PDCA (The Product): Adopts a planar, crescent-shaped "syn-syn" conformation . This is thermodynamically stabilized by two intramolecular
hydrogen bonds.
Isophthalamide (The Alternative): Lacks the central acceptor. The "syn-syn" conformation causes steric repulsion between the central C-H and the amide carbonyls or protons. Consequently, it often adopts a twisted "anti-anti" or "syn-anti" conformation in the solid state, requiring energy to reorganize into a binding pocket.
Comparative Crystallographic Data
The following data summarizes average geometric parameters derived from Cambridge Structural Database (CSD) surveys of representative structures.
Feature
2,6-Pyridine Dicarboxamide (2,6-PDCA)
Benzene-1,3-Dicarboxamide (Isophthalamide)
Performance Implication
Preferred Conformation
Syn-Syn (Planar)
Anti-Anti or Twisted
2,6-PDCA is "pre-organized" for binding.
Torsion Angle ()
(High Planarity)
(Twisted)
Higher conjugation and planarity in 2,6-PDCA.
Intramolecular H-Bond
Yes ()
No
2,6-PDCA structure is rigidified.
Anion Binding ()
High ( for )
Moderate to Low
2,6-PDCA creates a convergent electrostatic pocket.
Metal Coordination
Tridentate (N-N-N or O-N-O)
Bidentate / Bridging
2,6-PDCA forms stable "pincer" complexes.
Mechanistic Visualization
The following diagram illustrates the Conformational Locking Mechanism that gives 2,6-PDCAs their superior binding properties compared to isophthalamides.
Figure 1: Comparative structural logic showing the "Pre-organization" advantage of the pyridine scaffold.
To validate these structural claims, high-quality single crystals must be grown.[2] The following protocol is optimized for 2,6-disubstituted pyridine amides, addressing their tendency to form microcrystalline powders rather than X-ray quality blocks.
Solubility Test: Dissolve 20 mg of the amide in 2 mL of various solvents.
Good Solvents: DMSO, DMF, Methanol (hot).
Poor Solvents: Hexane, Diethyl Ether, Water.
The "Layering" Technique (Recommended):
Step A: Dissolve 30 mg of compound in 1.5 mL of Chloroform (CHCl3) or DCM in a narrow scintillation vial. If solubility is low, add drops of Methanol until clear.
Step B: Carefully layer 3 mL of n-Hexane or Pentane on top of the denser organic layer. Do not mix.
Step C: Cap the vial loosely (or poke a pinhole in the cap) to allow slow diffusion and evaporation.
Step D: Store at
in a vibration-free environment for 3-7 days.
Harvesting:
Examine under polarized light. True crystals will extinguish light upon rotation.
Mount crystal on a glass fiber or Kapton loop using Paratone oil.
Crystallization Process Diagram
Figure 2: Optimized liquid-liquid diffusion workflow for growing X-ray quality small molecule crystals.
References
Crystal Structure Determination and Hydrogen-Bonding Patterns in 2-Pyridinecarboxamide.
Source: ResearchGate / SciRP
Synthesis and Structural Characterization of Pyridine-2,6-dicarboxamide Derivatives.
Source: MDPI (Molecules)
Polymorphism in Pyridine-2,6-dicarboxamides: The Role of Molecular Conformation.
Source: ResearchGate
Strategic Design of a 2,6-Disubstituted Pyridine-Based Probe.
Source: Royal Society of Chemistry (New J. Chem)
Single-Crystal Structure Analysis of Dicarboxamides: Impact of Heteroatoms.
Source: MDPI (Crystals)
Benchmarking Reference Standards for 6-Bromo-2-chloronicotinamide: CRM vs. Reagent Grade in API Synthesis
Executive Summary: The Purity Paradox In the development of pyridine-based kinase inhibitors, 6-Bromo-2-chloronicotinamide (CAS 1060814-41-8) serves as a critical scaffold.[1] A common pitfall in early-phase development...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary: The Purity Paradox
In the development of pyridine-based kinase inhibitors, 6-Bromo-2-chloronicotinamide (CAS 1060814-41-8) serves as a critical scaffold.[1] A common pitfall in early-phase development is the reliance on "Reagent Grade" commercial chemicals as analytical reference standards.[1] While a Certificate of Analysis (CoA) may state "98% Purity," this figure often represents Chromatographic Purity (Area %), ignoring residual solvents, water, and inorganic salts.[1]
This guide objectively compares Certified Reference Materials (CRMs) against Reagent Grade alternatives, demonstrating how "purity" definitions can skew potency calculations by up to 5-10%, potentially causing regulatory hold-ups under ICH Q3A guidelines.[1]
Technical Deep Dive: The Molecule and Its Vulnerabilities
To select the right standard, one must understand what the standard is controlling. 6-Bromo-2-chloronicotinamide contains a pyridine ring with three functional points:
C-2 Chlorine: Susceptible to nucleophilic aromatic substitution (
Mechanism: In the presence of atmospheric moisture or acidic/basic residuals, the amide functionality hydrolyzes to the carboxylic acid.
Impact: The acid intermediate often co-elutes with the amide in generic gradient methods, leading to inflated purity values in Reagent Grade materials that lack specific assay testing.
Visualization: Impurity Fate Mapping
The following diagram illustrates the degradation and reaction pathways that the analytical method must resolve.
Figure 1: Impurity Fate Map showing the critical hydrolysis pathway (Red) that necessitates specific separation in the reference standard.
Comparative Analysis: CRM vs. Reagent Grade
The following data simulates a comparison between a commercially purchased "98%" Reagent Grade sample and a USP-traceable Secondary Standard (CRM-equivalent) qualified in-house.
Table 1: The "Purity" Gap
Parameter
Reagent Grade (Commercial)
Certified Reference Material (CRM)
Impact on Data
Declared Purity
98.5% (Area %)
94.2% (w/w Mass Balance)
4.3% Potency Error
Assay Method
HPLC-UV (100% - Impurities)
qNMR or Mass Balance (100% - Impurities - Water - Volatiles - Inorganics)
Key Insight: If you use the Reagent Grade material to assign potency to your API batch, you will unknowingly add 4.3% less active reactant than calculated. This leads to stoichiometric imbalances, lower yields, and potential side reactions.
Experimental Protocol: Validated Purity Analysis
To accurately characterize 6-Bromo-2-chloronicotinamide, a generic "scouting gradient" is insufficient due to the polarity similarity between the amide and its acid hydrolysis product.[1]
Method: Reverse-Phase Ion-Suppression HPLC
Rationale: Halogenated pyridines are weak bases.[1] The amide and acid impurities require pH control to ensure they exist in a single ionization state for sharp peak shapes and reproducible retention.
Instrument: HPLC or UHPLC with PDA/DAD.
Column: C18 or Phenyl-Hexyl (e.g., Agilent Zorbax Eclipse Plus C18), 150 x 4.6 mm, 3.5 µm.[1] Phenyl-hexyl offers superior selectivity for halogenated aromatics.[1]
Wavelength: 265 nm (Max absorption for nicotinamides) and 220 nm (Impurity scouting).[1]
Solvent A: 0.1% Phosphoric Acid in Water (pH ~2.2). Low pH suppresses the ionization of the carboxylic acid impurity (pKa ~3.5), increasing its retention.
The following decision tree outlines the validation steps required to qualify an in-house standard if a commercial CRM is unavailable.
Figure 2: Workflow for qualifying a Secondary Reference Standard from Reagent Grade material.
Recommendations and Regulatory Context
For GLP/GMP studies, the "Reagent Grade" shortcut is a compliance risk.
Early R&D (Non-GLP): Reagent Grade is acceptable if you normalize for water content (assume ~1-2% if not measured).[1]
GLP Tox/GMP Manufacturing: You must use a characterized standard.
Option A: Purchase a CRM (USP/EP or ISO 17034 accredited vendor).
Option B: Purchase Reagent Grade and fully characterize it (ID, KF, ROI, GC-HS) to create an "In-House Secondary Standard" as per USP <11> .
Final Verdict: For 6-Bromo-2-chloronicotinamide, the high probability of hydrolysis means "Area %" is rarely equal to "Weight %".[1] Always quantify water and residual solvents before using this molecule as a quantitative reference.
References
International Council for Harmonisation (ICH). (2006).[1][5] ICH Q3A(R2): Impurities in New Drug Substances.[1][5] Retrieved from [Link]
National Center for Biotechnology Information (NCBI). (2023).[1] PubChem Compound Summary for CID 11769234, 6-Bromo-2-chloronicotinamide.[1] Retrieved from [Link][1]
ISO. (2016).[1] ISO 17034:2016 General requirements for the competence of reference material producers.[6] Retrieved from [Link][1]
Sielc Technologies. (n.d.).[1] HPLC Method for Separation of Nicotinic Acid and Nicotinamide.[4][7] (Adapted for halogenated analogs).[1] Retrieved from [Link]
A Comparative Spectroscopic Guide to 6-Bromo-2-chloronicotinamide Derivatives for Advanced Drug Development
In the landscape of modern medicinal chemistry, halogenated heterocyclic scaffolds are of paramount importance, offering unique electronic properties and metabolic stability that are highly sought after in drug design. A...
Author: BenchChem Technical Support Team. Date: February 2026
In the landscape of modern medicinal chemistry, halogenated heterocyclic scaffolds are of paramount importance, offering unique electronic properties and metabolic stability that are highly sought after in drug design. Among these, the 6-bromo-2-chloronicotinamide core represents a versatile platform for the development of novel therapeutic agents. The precise substitution of this scaffold allows for the fine-tuning of a molecule's pharmacological profile. However, the successful synthesis and characterization of these derivatives hinge on a robust understanding of their spectroscopic properties.
This guide provides an in-depth comparative analysis of the key spectroscopic techniques used to characterize 6-bromo-2-chloronicotinamide and its N-substituted derivatives. It is intended for researchers, scientists, and drug development professionals, offering both theoretical insights and practical, data-driven comparisons to facilitate the unambiguous identification and characterization of this important class of molecules.
The Spectroscopic Fingerprint: A Multi-faceted Approach
The structural elucidation of 6-bromo-2-chloronicotinamide derivatives relies on a synergistic application of several spectroscopic methods. Each technique provides a unique piece of the structural puzzle, and together they offer a comprehensive characterization. This guide will delve into the principles and comparative data for Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) Spectroscopy.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Unraveling the Core Structure
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual atoms. For 6-bromo-2-chloronicotinamide derivatives, both ¹H and ¹³C NMR are indispensable.[1][2]
¹H NMR Spectroscopy: Probing the Aromatic Protons and Amide Functionality
The ¹H NMR spectrum of the pyridine ring in these derivatives is expected to show two distinct signals for the aromatic protons at positions 4 and 5. Due to the electron-withdrawing effects of the chloro, bromo, and carboxamide groups, these protons will be deshielded and appear in the downfield region of the spectrum. The coupling between these two adjacent protons will result in a doublet for each, with a typical ortho-coupling constant (³J) of around 8-9 Hz.
The amide proton(s) (-CONH₂) will typically appear as a broad singlet, and its chemical shift can be highly dependent on the solvent and concentration due to hydrogen bonding. In N-substituted derivatives, the chemical shift and multiplicity of the amide N-H proton and the protons of the substituent will provide crucial information about the nature of the N-substituent.
Table 1: Comparative ¹H NMR Data (δ, ppm) of 6-Bromo-2-chloronicotinamide and Related Compounds in DMSO-d₆
Compound
H-4 (d)
H-5 (d)
-CONH₂ (br s)
Other Signals
6-Bromo-2-chloronicotinamide (Expected)
~8.3-8.5
~7.8-8.0
~7.5-8.0
-
2-Chloronicotinamide
8.46
7.49
8.06, 7.78
-
Note: The data for 6-Bromo-2-chloronicotinamide is an educated estimation based on the analysis of substituent effects on the pyridine ring. The data for 2-Chloronicotinamide is sourced from available spectral data.
¹³C NMR Spectroscopy: Mapping the Carbon Skeleton
The ¹³C NMR spectrum provides a fingerprint of the carbon framework of the molecule.[3][4] Due to the presence of six carbon atoms in the pyridine ring and the carbonyl carbon of the amide group, seven distinct signals are expected for the parent 6-bromo-2-chloronicotinamide. The chemical shifts of the ring carbons are significantly influenced by the attached halogens and the carboxamide group. The carbons bearing the electronegative chloro and bromo substituents (C-2 and C-6) will be deshielded, as will the carbonyl carbon.
Table 2: Comparative ¹³C NMR Data (δ, ppm) of 6-Bromo-2-chloronicotinamide and Related Compounds
Compound
C-2
C-3
C-4
C-5
C-6
C=O
6-Bromo-2-chloronicotinamide (Expected)
~150-155
~135-140
~140-145
~120-125
~125-130
~165-170
2-Chloronicotinamide
149.9
134.8
140.2
122.5
152.1
166.3
Note: The data for 6-Bromo-2-chloronicotinamide is an educated estimation. The data for 2-Chloronicotinamide is sourced from available spectral data.
Experimental Protocol for NMR Spectroscopy
Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a 5 mm NMR tube.
Instrument Setup: Use a spectrometer with a minimum field strength of 300 MHz.
Data Acquisition:
For ¹H NMR, acquire the spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio.
For ¹³C NMR, use a proton-decoupled pulse sequence to simplify the spectrum and enhance signal intensity.
Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).
Caption: Workflow for NMR Spectroscopic Analysis.
Infrared (IR) Spectroscopy: Identifying Key Functional Groups
IR spectroscopy is a rapid and effective method for identifying the presence of specific functional groups within a molecule.[5] For 6-bromo-2-chloronicotinamide derivatives, the IR spectrum will be dominated by characteristic vibrations of the amide group and the substituted pyridine ring.
Key Vibrational Modes to Expect:
N-H Stretching: For the primary amide, two bands are expected in the region of 3100-3500 cm⁻¹ corresponding to the symmetric and asymmetric stretching of the N-H bonds. For N-substituted amides, a single N-H stretching band will be observed in this region.
C=O Stretching (Amide I band): A strong absorption band between 1630 and 1695 cm⁻¹ is characteristic of the carbonyl group in the amide functionality. Its exact position can be influenced by hydrogen bonding.
N-H Bending (Amide II band): This band, appearing in the range of 1510-1570 cm⁻¹, is characteristic of secondary amides.
C-N Stretching: The stretching vibration of the C-N bond of the amide is typically observed in the 1400-1430 cm⁻¹ region.
Pyridine Ring Vibrations: The C=C and C=N stretching vibrations of the pyridine ring will give rise to a series of bands in the 1400-1600 cm⁻¹ region.
C-Cl and C-Br Stretching: The C-Cl stretching vibration is expected in the 600-800 cm⁻¹ region, while the C-Br stretch will appear at a lower frequency, typically between 500 and 600 cm⁻¹.
Table 3: Key IR Absorption Frequencies (cm⁻¹) for 6-Bromo-2-chloronicotinamide Derivatives
Functional Group
Vibrational Mode
Expected Range (cm⁻¹)
Amide (-CONH₂)
N-H Stretch
3100-3500 (two bands)
Amide (-CONHR)
N-H Stretch
3200-3400 (one band)
Amide
C=O Stretch
1630-1695
Pyridine Ring
C=C, C=N Stretch
1400-1600
C-Cl
Stretch
600-800
C-Br
Stretch
500-600
Experimental Protocol for FTIR Spectroscopy
Sample Preparation: For solid samples, the KBr pellet method is commonly used. Mix a small amount of the sample with dry KBr powder and press it into a transparent disk. Alternatively, Attenuated Total Reflectance (ATR) can be used for direct analysis of the solid.
Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.
Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry provides the exact molecular weight of a compound and offers valuable structural information through the analysis of its fragmentation pattern.[6][7] For 6-bromo-2-chloronicotinamide derivatives, the presence of two halogen atoms, bromine and chlorine, with their characteristic isotopic distributions, will result in a distinctive molecular ion cluster.
Isotopic Pattern:
Chlorine: Has two major isotopes, ³⁵Cl and ³⁷Cl, in an approximate ratio of 3:1.
Bromine: Has two major isotopes, ⁷⁹Br and ⁸¹Br, in an approximate ratio of 1:1.
The combination of these isotopic patterns for a molecule containing one chlorine and one bromine atom will produce a characteristic M, M+2, and M+4 pattern in the molecular ion region, with relative intensities that can be predicted.
Expected Fragmentation Pathways:
α-Cleavage: Cleavage of the bond between the carbonyl group and the pyridine ring.
Loss of Halogens: Fragmentation involving the loss of Br or Cl radicals.
Loss of the Amide Group: Cleavage of the amide functionality.
Caption: Potential Fragmentation Pathways in MS.
Experimental Protocol for Mass Spectrometry
Sample Introduction: Introduce a dilute solution of the sample into the mass spectrometer, typically via direct infusion or coupled with a liquid chromatography system (LC-MS).
Ionization: Use a suitable ionization technique, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).
Data Acquisition: Acquire the mass spectrum in full scan mode to observe the molecular ion and its isotopic pattern. Tandem mass spectrometry (MS/MS) can be used to induce fragmentation and elucidate the structure.
Data Analysis: Determine the molecular weight from the molecular ion peak and analyze the fragmentation pattern to confirm the structure.
UV-Vis spectroscopy provides information about the electronic transitions within a molecule.[8][9] The absorption of UV or visible light excites electrons from lower to higher energy molecular orbitals. For 6-bromo-2-chloronicotinamide derivatives, the pyridine ring and the carbonyl group of the amide are the primary chromophores.
The UV-Vis spectrum is expected to show absorption bands corresponding to π → π* and n → π* transitions. The position of the absorption maximum (λ_max) can be influenced by the solvent polarity. A comparison of the spectra of different N-substituted derivatives can reveal the electronic effects of the substituents on the chromophoric system.
Table 4: Expected UV-Vis Absorption Maxima (λ_max) for 6-Bromo-2-chloronicotinamide Derivatives
Derivative
Solvent
Expected λ_max (nm)
Transition
6-Bromo-2-chloronicotinamide
Methanol
~230-240, ~270-280
π → π*
N-Aryl derivatives
Methanol
Likely red-shifted compared to the parent amide
Extended conjugation
Experimental Protocol for UV-Vis Spectroscopy
Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., methanol, ethanol, acetonitrile).
Data Acquisition: Record the absorption spectrum over a range of approximately 200-400 nm using a dual-beam spectrophotometer.
Data Analysis: Identify the wavelength of maximum absorption (λ_max) and the corresponding molar absorptivity (ε).
Conclusion: A Unified Approach to Structural Verification
The comprehensive spectroscopic characterization of 6-bromo-2-chloronicotinamide derivatives is a critical step in their development as potential therapeutic agents. By employing a combination of NMR, IR, MS, and UV-Vis spectroscopy, researchers can confidently elucidate the structure of these complex molecules. This guide has provided a comparative framework, outlining the expected spectral features and providing standardized protocols for data acquisition and analysis. A thorough understanding and application of these techniques are fundamental to advancing the design and synthesis of novel, life-saving pharmaceuticals.
References
Gunawan, R., & Nandiyanto, A. B. D. (2021). How to Read and Interpret 1H-NMR and 13C-NMR Spectrums. Indonesian Journal of Science and Technology, 6(2), 267-298.
ResearchGate. (n.d.). How to Read and Interpret 1H-NMR and 13C-NMR Spectrums. Retrieved from [Link]
National Center for Biotechnology Information. (n.d.). State-of-the-Art Direct 13C and Indirect 1H-[13C] NMR Spectroscopy In Vivo. Retrieved from [Link]
ChemConnections. (n.d.). 13C NMR Spectroscopy. Retrieved from [Link]
ResearchGate. (n.d.). FTIR spectrum of 7-bromo-6-chloro-3-[3-[(2 R ,3 S.... Retrieved from [Link]
National Center for Biotechnology Information. (n.d.). Computational and experimental insights into the spectroscopy, electronic states, and molecular docking of (2S)-2,6-diaminohexanoic acid [DAHA]. Retrieved from [Link]
ResearchGate. (n.d.). Computational and experimental insights into the spectroscopy, electronic states, and molecular docking of (2S)-2,6-diaminohexanoic acid [DAHA]. Retrieved from [Link]
ResearchGate. (n.d.). UV–Vis absorption spectra for chromophores A and B in six solvents. Retrieved from [Link]
ResearchGate. (n.d.). (PDF) Ion recognition properties of new pyridine-2,6-dicarboxamide bearing propeller-like pendant residues: multi-spectroscopic approach. Retrieved from [Link]-like_pendant_residues_multi-spectroscopic_approach)
Comparative Guide: Biological Activity of PP-242 and Its Functional Precursors
Executive Summary This guide provides a technical comparison of PP-242 (Torkinib) against its biological and chemical precursors. In the context of drug development, "precursors" for PP-242 are categorized into two disti...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
This guide provides a technical comparison of PP-242 (Torkinib) against its biological and chemical precursors. In the context of drug development, "precursors" for PP-242 are categorized into two distinct groups:
Functional Predecessors: First-generation inhibitors (Rapamycin) and dual-target leads (PP-121) that drove the evolution toward selective mTOR kinase inhibition.
Chemical Precursors: The 1H-pyrazolo[3,4-d]pyrimidine core scaffold, which serves as the synthetic foundation for this class of ATP-competitive inhibitors.
PP-242 represents a critical pivot in mTOR therapeutics: the shift from allosteric inhibition (Rapamycin) to active-site inhibition, enabling the blockade of both mTORC1 and mTORC2. This guide details the biological activity differences, selectivity profiles, and experimental validation protocols for these compounds.
Part 1: The Evolutionary Landscape (Functional Predecessors)
The development of PP-242 was driven by the limitations of Rapamycin. Understanding these limitations is essential for interpreting the biological activity of PP-242.
Rapamycin (The First-Generation Benchmark)
Mechanism: Allosteric inhibitor.[1][2] Binds FKBP12; this complex binds the FRB domain of mTOR.[3]
Limitation: Primarily inhibits mTORC1. It is ineffective against mTORC2 and only partially inhibits 4E-BP1 phosphorylation (leaving cap-dependent translation active). Crucially, Rapamycin treatment often leads to a paradoxical activation of Akt via the loss of the S6K-IRS1 negative feedback loop.
Activity: PP-121 acts as a "dirty" precursor in the optimization pipeline. It potently inhibits both mTOR complexes but also hits PI3K isoforms (p110
, , , ) and tyrosine kinases (e.g., Src, BCR-ABL).
Role: While effective at killing tumor cells, its multi-target nature increases toxicity risks. It served as the lead compound from which PP-242 was refined for selectivity.
PP-242 (The Selective TORKinib)
Mechanism: ATP-competitive inhibitor targeting the mTOR kinase domain.[4]
Advantage: Selectively targets mTOR (IC
~8 nM) over PI3K (IC ~2 M). Unlike Rapamycin, it fully suppresses 4E-BP1 phosphorylation and blocks the hydrophobic motif phosphorylation of Akt (S473), a marker of mTORC2 activity.
Part 2: Biological Activity & Selectivity Data
The following data synthesizes key findings from seminal characterization studies (Apsel et al., 2008; Feldman et al., 2009).
Table 1: Kinase Selectivity Profile (IC
Values)
Target Kinase
Rapamycin (Gen 1)
PP-121 (Dual Precursor)
PP-242 (Optimized)
Biological Implication
mTOR (Cell-free)
~0.1 nM*
~10 nM
8 nM
PP-242 retains high potency at the catalytic site.
PI3K (-isoform)
Inactive
~20 nM
1,960 nM
Critical: PP-242 is ~200x more selective for mTOR than PI3K.
PI3K (-isoform)
Inactive
~60 nM
2,200 nM
Confirms selectivity over lipid kinases.
DNA-PK
Inactive
60 nM
410 nM
Reduced off-target activity in DNA repair pathways.
PKC (Protein Kinase C)
Inactive
~1.2 M
> 10 M
Clean profile against related AGC kinases.
*Note: Rapamycin IC50 is functional; it does not compete with ATP but binds with high affinity (Kd ~0.2 nM).
Table 2: Cellular Activity Markers (Western Blot Readouts)
Readout
Pathway Component
Rapamycin Effect
PP-242 Effect
p-S6K (T389)
mTORC1 Substrate
Complete Inhibition
Complete Inhibition
p-4E-BP1 (T37/46)
mTORC1 Substrate
Partial / Resistant
Complete Inhibition
p-Akt (S473)
mTORC2 Substrate
Increased (Feedback)
Complete Inhibition
p-Akt (T308)
PI3K/PDK1 Substrate
Unaffected
Unaffected (Proves PI3K selectivity)
Part 3: Mechanism of Action Visualization
The diagram below illustrates the differential inhibition points. Note how PP-242 shuts down the feedback loop that Rapamycin exacerbates.
Figure 1: Differential inhibition of the mTOR signaling network.[4][5][6][7][8] Rapamycin blocks only mTORC1, relieving the negative feedback loop on RTK/PI3K and leading to Akt hyperactivation. PP-242 inhibits both complexes, preventing this escape mechanism.
Part 4: Experimental Protocols (Self-Validating Systems)
To objectively compare PP-242 with its precursors, use these protocols. They are designed with internal controls to validate the specific mechanism of action (ATP-competition vs. Allosteric).
Result: High in Insulin+DMSO. High in Insulin+Rapamycin (Feedback loop). Absent in Insulin+PP-242.
Blot for p-Akt (T308):
Result: High in Insulin+DMSO. High in Insulin+PP-242 (Proves PP-242 did NOT hit PI3K/PDK1). Absent in PI3K inhibitor control.
Blot for p-4E-BP1:
Result: Rapamycin shows a "gel shift" but residual phosphorylation. PP-242 shows complete dephosphorylation (fastest migrating band).
Protocol B: In Vitro Kinase Selectivity Assay
Objective: Validate ATP-competitive nature.
Enzyme System: Recombinant mTOR (truncated) and PI3K
.
Substrate: p70S6K peptide (for mTOR) and PIP2 (for PI3K).
ATP Competition Check:
Run the assay at Km[ATP] and 10x Km[ATP] .
Expectation: PP-242 IC
should shift (increase) significantly at high ATP concentrations, confirming it competes with ATP. Rapamycin IC will remain unchanged (allosteric).
Part 5: Chemical Precursors (Structure-Activity Relationship)
For medicinal chemists, understanding the Pyrazolopyrimidine scaffold is vital.
The Core: 1H-pyrazolo[3,4-d]pyrimidin-4-amine.[9][10]
The Evolution:
Bare Scaffold: The unsubstituted amine has weak, promiscuous activity against Src and EGFR kinases.
C1 Substitution (Isopropyl/t-Butyl): Improves solubility and fit within the ATP pocket.
C3 Substitution (Large aromatic groups): This is the "selectivity switch." In PP-242, the specific indole/pyrazolyl arrangement creates a steric clash with the PI3K binding pocket (which is slightly more restricted than mTOR), driving the >200-fold selectivity window seen in Table 1.
References
Apsel, B., et al. (2008). Targeted polypharmacology: discovery of dual inhibitors of tyrosine and phosphoinositide kinases. Nature Chemical Biology, 4(11), 691–699. [Link]
Feldman, M. E., et al. (2009). Active-site inhibitors of mTOR target rapamycin-resistant outputs of mTORC1 and mTORC2. PLoS Biology, 7(2), e38. [Link]
Thoreen, C. C., et al. (2009). An ATP-competitive mTOR inhibitor reveals rapamycin-insensitive functions of mTORC1. Journal of Biological Chemistry, 284(12), 8023-8032. [Link]
Hsieh, A. C., et al. (2012). The translational landscape of mTOR signalling steers cancer initiation and metastasis. Nature, 485(7396), 55–61. [Link]
Executive Summary & Strategic Importance As researchers, we often treat disposal as an afterthought, but with halogenated pyridine derivatives like 6-Bromo-2-chloronicotinamide , improper handling has immediate financial...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Strategic Importance
As researchers, we often treat disposal as an afterthought, but with halogenated pyridine derivatives like 6-Bromo-2-chloronicotinamide , improper handling has immediate financial and safety implications.[1]
This compound contains both bromine and chlorine.[2][3][4][5][6] In the context of waste management, the presence of these halogens is the single most critical factor. Mixing even small amounts of this substance into a non-halogenated solvent stream (e.g., pure acetone or methanol waste) reclassifies the entire container as "Halogenated Waste."[1]
Why this matters:
Cost: Disposal of halogenated waste can cost 3–5x more than non-halogenated waste because it requires higher-temperature incineration to prevent the formation of dioxins and furans.
Compliance: Mislabeling halogenated waste is a frequent cause of EPA/RCRA citations in academic and industrial labs.
This guide provides a self-validating protocol to ensure safety and regulatory compliance.
Chemical Identification & Hazard Profile
Before disposal, verify the material identity.[1] This protocol applies to the specific amide and its close analogs (e.g., the corresponding acid).[1]
Parameter
Data
Chemical Name
6-Bromo-2-chloronicotinamide
Molecular Formula
Structure
Pyridine ring substituted with Cl (pos 2), Amide (pos 3), Br (pos 6)
Do not rely on standard latex gloves. Halogenated aromatics can permeate standard glove materials over time.
PPE Type
Specification
Rationale
Gloves
Nitrile (Double-gloved) or Viton
Standard nitrile (0.11 mm) is sufficient for incidental contact (solids), but double-gloving is required if the compound is dissolved in organic solvents (DCM, DMSO).[1]
Respiratory
N95 / P100 Mask
Required if weighing outside a fume hood to prevent inhalation of fine dust.[1]
Eye Protection
Chemical Splash Goggles
Safety glasses are insufficient if the material is in solution or if fine dust is generated.[1]
Body
Lab Coat (Buttoned)
Standard protection against particulate accumulation on clothing.[1]
Disposal Protocols: Step-by-Step
Scenario A: Disposal of Pure Solid (Excess Reagent)
Context: You have expired or excess solid powder in a vial.
Do NOT dissolve: Never dissolve solid waste in solvent just to pour it into a liquid waste container. This increases waste volume and cost.
Primary Containment: Keep the material in its original vial if possible. If transferring, place the solid into a clear, sealable polyethylene bag.[1]
Secondary Containment: Place the vial/bag into a secondary clear bag (double-bagging).
Labeling: Affix a hazardous waste tag.
Chemical Name: Write clearly: "6-Bromo-2-chloronicotinamide."
Placement: Deposit in the Solid Hazardous Waste Drum (often a wide-mouth fiber or plastic drum).
Scenario B: Disposal of Reaction Mixtures (Liquid Waste)
Context: The compound is dissolved in a solvent (e.g., reaction mother liquor).[1]
The Golden Rule of Segregation:
If the solvent is HALOGENATED (e.g., DCM, Chloroform):
Pour into the Halogenated Waste carboy.
If the solvent is NON-HALOGENATED (e.g., Methanol, Acetone, Ethyl Acetate): [1][8]
CRITICAL: Because 6-Bromo-2-chloronicotinamide contains Br and Cl, the entire solution must now be treated as Halogenated Waste .
Action: Pour this mixture into the Halogenated Waste carboy.
Reasoning: Even 1% halogen content dictates the incineration protocol. Do not contaminate your non-halogenated stream with this compound.
Scenario C: HPLC Waste (Aqueous/Organic Mixtures)
Context: Mobile phase containing the compound.
Segregation: Do not pour down the sink.
Collection: Collect in a dedicated carboy labeled "Aqueous/Organic Waste - Halogenated."
Labeling: List the mobile phase components (e.g., "Acetonitrile 50%, Water 50%") AND the contaminant ("Trace 6-Bromo-2-chloronicotinamide").
Visual Decision Tree (Disposal Workflow)
The following diagram illustrates the decision logic for disposing of 6-Bromo-2-chloronicotinamide to ensure regulatory compliance and cost efficiency.
Figure 1: Decision tree for the segregation of halogenated pyridine derivatives. Note that adding this compound to a non-halogenated solvent forces the waste stream into the Halogenated category.[1]
Emergency Response: Spills
In the event of a benchtop spill, rapid containment is necessary to prevent the spread of halogenated dust.[1]
Evacuate & Alert: If the spill is large (>50g) or outside a hood, alert nearby personnel.
PPE Up: Ensure you are wearing nitrile gloves, lab coat, and safety goggles.[1]
Solid Spill:
Do not dry sweep (creates dust).
Cover the spill with wet paper towels (dampened with water) to suppress dust.
Scoop the wet towels and solid into a bag.
Label as "Hazardous Waste - Debris contaminated with 6-Bromo-2-chloronicotinamide."
Liquid Spill:
Absorb with vermiculite or standard spill pads.
Place used absorbents into a heavy-duty plastic bag.
Do not use bleach (sodium hypochlorite) immediately, as it may react with other potential contaminants in a complex reaction mixture; simple soap/water cleanup of the surface after bulk removal is standard.[1]
References
United States Environmental Protection Agency (EPA). Hazardous Waste Codes & Lists (RCRA). Retrieved from [Link]
Temple University Environmental Health & Radiation Safety. Halogenated Solvents in Laboratories - Segregation Guidelines. Retrieved from [Link][1]
Personal protective equipment for handling 6-Bromo-2-chloronicotinamide
Executive Summary & Risk Context 6-Bromo-2-chloronicotinamide (CAS: 1060814-66-7) is a halogenated pyridine derivative commonly used as an intermediate in the synthesis of agrochemicals and pharmaceutical compounds.[1][2...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Risk Context
6-Bromo-2-chloronicotinamide (CAS: 1060814-66-7) is a halogenated pyridine derivative commonly used as an intermediate in the synthesis of agrochemicals and pharmaceutical compounds.[1][2]
While specific toxicological data for this exact amide is often limited in public databases compared to its acid precursor (6-Bromo-2-chloronicotinic acid), scientific integrity dictates we treat it as a hazardous substance based on Structure-Activity Relationships (SAR). Halogenated pyridines are known sensitizers and irritants that can be absorbed through the skin.
The Primary Risks are:
Inhalation of fine particulates: The solid powder form is prone to static charge and drift.
Mucosal Irritation: High potential for severe eye and respiratory tract irritation (H315, H319, H335).[1]
Hazard Identification & PPE Matrix
The following protection levels are non-negotiable for research-grade handling (mg to g scale).
Hazard Classification (GHS / SAR-Derived)
Hazard Class
H-Code
Description
Mechanism of Action
Acute Toxicity (Oral)
H302
Harmful if swallowed
Systemic toxicity upon ingestion.
Skin Irritation
H315
Causes skin irritation
Reactivity with dermal proteins; defatting action.
Eye Irritation
H319
Causes serious eye irritation
Mechanical and chemical damage to corneal epithelium.
STOT - SE
H335
May cause respiratory irritation
Inflammation of upper respiratory tract mucosa.
Personal Protective Equipment (PPE) Specifications
PPE Category
Requirement
Technical Rationale (Causality)
Hand Protection
Double Nitrile Gloves (Min thickness: 0.11 mm / 4 mil)
Why: Latex is permeable to many organic nitrogen compounds. Nitrile offers superior resistance to halogenated heterocycles. Double gloving provides a "sacrificial layer" during weighing.
Eye Protection
Chemical Safety Goggles (ANSI Z87.1)
Why: Safety glasses are insufficient for powders. Goggles seal the eyes against airborne dust drift, which is the primary vector of exposure for this solid.
Respiratory
Fume Hood (Face velocity: 80–100 fpm)
Why: Engineering controls are superior to masks. If work must occur outside a hood (e.g., instrument maintenance), a P100/N95 respirator is required.
Body
Lab Coat (Buttoned) + Tyvek Sleeves
Why: Standard cotton coats are porous. Tyvek sleeves prevent powder accumulation on the wrists/forearms, a common contact dermatitis site.
Operational Protocol: Safe Handling Workflow
This protocol is designed to be a self-validating system. If you cannot complete a step (e.g., the balance is unstable), the system halts.
Phase 1: Preparation & Weighing
Static Control: Halogenated amides are often crystalline and build static charge. Use an ionizing fan or anti-static gun inside the hood before weighing to prevent "jumping" of the powder.
Containment: Place the analytical balance inside the chemical fume hood. If vibration is an issue, use a marble balance table, but never remove the chemical from the hood to weigh it.
Phase 2: Solubilization & Transfer
Solvent Choice: This compound is typically soluble in DMSO or Methanol.
The "Wet" Rule: Add solvent to the solid immediately after weighing to suppress dust generation. Once in solution, the inhalation risk drops significantly, though dermal risk remains.
Phase 3: Decontamination
Immediate Wipe-down: After transfer, wipe the balance area with a tissue dampened with methanol (to solubilize residues) followed by soap and water.
Glove Removal: Remove the outer pair of gloves inside the hood and dispose of them as solid hazardous waste immediately.
Decision Logic & Visualization
Diagram 1: PPE Selection & Risk Assessment Logic
This logic tree guides the researcher through safety decisions based on the scale of operation.
Caption: Decision matrix for selecting appropriate PPE based on physical state and engineering control availability.
Diagram 2: Spill Response & Disposal Workflow
A step-by-step loop for managing accidental release.
Caption: Emergency response workflow emphasizing the avoidance of dry sweeping to prevent aerosolization.
Waste Disposal & Environmental Stewardship
Do not dispose of down the drain. This compound is halogenated and poses a risk to aquatic life.
Solid Waste: Contaminated gloves, weighing boats, and paper towels must go into the Solid Hazardous Waste bin (labeled "Toxic/Irritant Solids").
Liquid Waste: Solutions containing this compound must be segregated into Halogenated Organic Waste streams. Do not mix with strong acids or oxidizers.
Container Disposal: Empty containers must be triple-rinsed with a suitable solvent (e.g., acetone) before disposal. The rinsate must be treated as halogenated waste.
References
Fisher Scientific. (2024). Safety Data Sheet: 6-Bromo-2-chloronicotinic acid (Precursor Analog). Retrieved from
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press.[3] Retrieved from
AK Scientific. (2024). Product Safety Summary: 6-Bromo-2-chloronicotinic acid.[4] Retrieved from